5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHDGVEVRDEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371170 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
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Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237076-72-1 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237076-72-1 | |
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Foundational & Exploratory
An In-depth Technical Guide to 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. Within the vast chemical space of quinoline derivatives, those bearing trifluoromethyl (CF3) substituents have garnered significant attention in modern drug discovery. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This technical guide focuses on a specific and highly promising member of this class: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS Number: 237076-72-1 ). The presence of two trifluoromethyl groups at the 5 and 7 positions of the quinoline ring is anticipated to profoundly influence its electronic properties and biological activity, making it a compelling candidate for investigation in various therapeutic areas, particularly oncology. This document will provide a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and an exploration of its potential applications and mechanisms of action in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 237076-72-1 | Internal Database |
| Molecular Formula | C₁₁H₅F₆NO | Internal Database |
| Molecular Weight | 281.16 g/mol | Internal Database |
| Physical Form | Solid | Internal Database |
| Purity | ≥97% | Internal Database |
| Synonyms | 5,7-bis(trifluoromethyl)-4-quinolinol | Internal Database |
Synthesis of this compound: A Mechanistic Approach
The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. For the specific case of this compound, the Conrad-Limpach synthesis presents a logical and efficient strategy.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
An alternative, though often yielding different isomers, is the Gould-Jacobs reaction , which employs an aniline and an ethoxymethylenemalonate derivative.[1][4] For the desired 5,7-disubstituted pattern, the Conrad-Limpach approach is generally more direct.
Proposed Synthetic Protocol: Conrad-Limpach Synthesis
This protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Condensation of 3,5-Bis(trifluoromethyl)aniline and Diethyl Malonate
The initial step involves the formation of an enamine intermediate through the reaction of 3,5-bis(trifluoromethyl)aniline with diethyl malonate. This reaction is typically catalyzed by a weak acid.
-
Reactants:
-
3,5-Bis(trifluoromethyl)aniline
-
Diethyl malonate
-
Glacial acetic acid (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.
-
-
Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing water, a byproduct of the condensation reaction. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen of the diethyl malonate, making it more electrophilic.
Step 2: Thermal Cyclization to this compound
The second and final step is a high-temperature intramolecular cyclization of the enamine intermediate to form the desired 4-hydroxyquinoline.
-
Reactant:
-
Crude enamine intermediate from Step 1
-
-
Solvent:
-
High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
-
-
Procedure:
-
Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically 250-280 °C).
-
Maintain the temperature for a specified period (e.g., 30-60 minutes), monitoring the reaction by TLC.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, which involves the formation of a new carbon-carbon bond and subsequent aromatization. The use of an inert, high-boiling solvent ensures a homogenous reaction mixture at the required temperature.
Experimental Workflow and Characterization
A robust experimental workflow is essential for the successful synthesis and validation of the target compound. The following diagram illustrates the key stages, from synthesis to characterization.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Validation: In Vitro Anticancer Activity
To validate the anticancer potential of this compound, a series of in vitro assays should be conducted.
1. Cytotoxicity Screening:
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Culture a panel of human cancer cell lines (e.g., breast, colon, lung, prostate).
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
2. Apoptosis Assays:
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
-
Methodology:
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.
-
Perform Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
3. Kinase Inhibition Assays:
-
Objective: To identify the specific kinase targets of the compound.
-
Methodology:
-
Perform in vitro kinase assays using a panel of purified kinases, particularly those in the PI3K/Akt/mTOR pathway.
-
Measure the ability of the compound to inhibit the kinase activity, typically by quantifying the phosphorylation of a substrate.
-
Determine the IC₅₀ value for the inhibition of each kinase.
-
Conclusion and Future Directions
This compound is a synthetically accessible and highly promising scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a strong candidate for a potent and selective kinase inhibitor. The proposed synthetic route via the Conrad-Limpach synthesis provides a clear path to obtaining this compound for further investigation.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of this compound. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its advancement as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the quinoline ring, could lead to the discovery of even more potent and selective compounds.
References
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
quimicaorganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
National Center for Biotechnology Information (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
National Center for Biotechnology Information (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed Central. [Link]
-
National Center for Biotechnology Information (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed Central. [Link]
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National Center for Biotechnology Information (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. [Link]
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National Center for Biotechnology Information (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. PubMed Central. [Link]
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National Center for Biotechnology Information (2023). Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer. PubMed. [Link]
-
Royal Society of Chemistry (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. [Link]
-
MDPI (2021). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. MDPI. [Link]
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chemical-kinomics. Drug Discovery - Inhibitor. [Link]
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ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]
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Tohoku University Repository (2001). A practical route to quinolines from anilines. Tohoku University. [Link]
-
MDPI (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]
-
National Center for Biotechnology Information (2018). Targeted Disruption of PI3K/Akt/mTOR Signaling Pathway, via PI3K Inhibitors, Promotes Growth Inhibitory Effects in Oral Cancer Cells. PubMed. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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ResearchGate (2024). (PDF) Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. [Link]
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National Center for Biotechnology Information (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PubMed Central. [Link]
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MDPI (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]
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University of California, Davis. IR Absorption Table. [Link]
-
National Center for Biotechnology Information (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
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Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
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Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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National Center for Biotechnology Information (2018). 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line Through the Inhibition of PI3K/AKT/mTOR Signaling Pathway. PubMed. [Link]
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ResearchGate (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. ResearchGate. [Link]
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Frontiers (2022). Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex. Frontiers. [Link]
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National Center for Biotechnology Information (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]
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Revista Bionatura (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. Revista Bionatura. [Link]
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ResearchGate. 1 H-NMR spectra of HQ and PHQ. [Link]
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National Center for Biotechnology Information (2011). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. PubMed. [Link]
-
National Center for Biotechnology Information (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PubMed Central. [Link]
-
IntechOpen (2016). How to Interpret Infrared (IR) Spectra. IntechOpen. [Link]
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Technical Guide: Structure Elucidation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Executive Summary
Compound: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (Tautomer: 5,7-Bis(trifluoromethyl)quinolin-4(1H)-one)
Molecular Formula:
This guide details the structural elucidation of this compound. Due to the high electronegativity and lipophilicity of the trifluoromethyl (
Synthesis & Regiochemical Logic
To elucidate the structure, one must first understand the origin of potential isomers. The standard synthesis involves the Gould-Jacobs reaction using 3,5-bis(trifluoromethyl)aniline.
The Regioselectivity Challenge
Cyclization of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) can theoretically yield two regioisomers:
-
5,7-Bis(trifluoromethyl) isomer (Target): Cyclization occurs at the carbon para to one
group. -
6,8-Bis(trifluoromethyl) isomer (Impurity): Cyclization occurs at the carbon between the two
groups.
Scientific Insight: Steric hindrance dictates the pathway. The position between two bulky
Figure 1: Regioselective pathways in the Gould-Jacobs synthesis of trifluoromethyl-quinolines.
Tautomerism: The Hydroxy vs. Quinolone Paradox
Although named "4-hydroxyquinoline," this compound exists predominantly as the 4(1H)-quinolone tautomer in the solid state and in polar solvents (DMSO, MeOH).
-
Evidence: The
bond is thermodynamically stronger than the bond in this fused system. -
Elucidation Impact: In
NMR, you will observe a broad singlet for the proton (approx. 12-13 ppm) rather than an signal. In NMR, the C4 signal will appear as a ketone carbonyl (~175 ppm) rather than a phenolic carbon (~160 ppm).
Analytical Protocol: Step-by-Step Elucidation
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and fluorination pattern.
-
Method: ESI-TOF (Negative Mode preferred for acidic N-H).
-
Expected Result:
at m/z 280.02. -
Fragmentation Logic: Look for neutral loss of
(28 Da) characteristic of quinolones, and (20 Da) characteristic of polyfluorinated aromatics.
Nuclear Magnetic Resonance (NMR) Strategy
This is the core validation step. Solvents such as DMSO-d6 are required to stabilize the quinolone tautomer and prevent aggregation.
Table 1: Predicted
NMR Data (500 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH (1) | 12.5 - 13.0 | br s | - | Characteristic of 4-quinolone tautomer. |
| H-2 | 7.9 - 8.1 | d | Deshielded by adjacent N. | |
| H-3 | 6.1 - 6.3 | d | Upfield due to conjugation with C4=O. | |
| H-6 | 7.8 - 8.0 | s (broad) | - | Flanked by |
| H-8 | 7.6 - 7.8 | s (broad) | - | Flanked by |
Table 2:
NMR &
Coupling Analysis
The presence of Fluorine splits carbon signals into quartets. This splitting is the "fingerprint" for locating the
| Carbon | Shift (ppm) | Splitting Pattern | Interpretation | |
| C-4 | 174 - 177 | Singlet | - | Confirms Quinolone Carbonyl ( |
| C-5 | ~128 | Quartet ( | ~32 Hz | Direct attachment to |
| C-7 | ~132 | Quartet ( | ~32 Hz | Direct attachment to |
| CF3 (5) | ~123 | Quartet ( | ~272 Hz | Typical |
| CF3 (7) | ~123 | Quartet ( | ~272 Hz | Typical |
The Definitive Test: Distinguishing 5,7-Bis from 6,8-Bis
To prove the regiochemistry (5,7-isomer) and rule out the 6,8-isomer, you must determine the environment of the proton at position 8.
-
Hypothesis:
-
Experiment: 1D NOE or 2D HOESY (
) .-
Irradiate the N-H signal (approx 12.8 ppm).
-
Observe NOE response:
-
Result A (Target): Strong NOE enhancement of an aromatic proton signal.
-
Result B (Impurity): No NOE enhancement of aromatic protons; potential HOESY correlation to Fluorine.
-
Conclusion: A
group occupies position 8. This indicates the 6,8-isomer .
-
-
-
Figure 2: Logic tree for distinguishing regioisomers using NOE spectroscopy.
X-Ray Crystallography (Gold Standard)
While NMR is sufficient for solution-state assignment, X-ray diffraction provides absolute confirmation of the tautomeric state and hydrogen bonding network.
-
Crystallization: Slow evaporation from Ethanol/DMF mixtures.
-
Key Feature: Look for intermolecular Hydrogen bonds between
of adjacent molecules, forming a dimer or infinite chain, characteristic of quinolones.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Vulpetti, A., et al. (2010). "Structure-Based Approaches to the Design of Selective Inhibitors." Journal of Medicinal Chemistry. (Discussion on Fluorine interactions). Link
-
Claramunt, R. M., et al. (2006). "The Tautomerism of 4-Hydroxyquinoline Derivatives." Arkivoc. (Detailed NMR study on OH vs NH tautomers). Link
-
Grohe, K. (1992). "The Chemistry of Fluoroquinolones." Chemie in unserer Zeit. (Review of synthesis and spectral properties). Link
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5,7-Bis(trifluoromethyl)-4-hydroxyquinoline: Technical Monograph
[1][3]
Executive Summary & Chemical Identity
This compound (CAS: 237076-72-1) is a highly specialized fluorinated heteroaromatic scaffold.[1][2][3][4] Structurally, it belongs to the 4-quinolinol class, existing in a tautomeric equilibrium with its 4-quinolone form.[1][2] The presence of two trifluoromethyl (
Physicochemical Data Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 237076-72-1 |
| Molecular Formula | |
| Molecular Weight | 281.16 g/mol |
| Exact Mass | 281.0275 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH; Insoluble in water |
| Acidity (Calculated pKa) | ~8.5 (OH/NH tautomer), significantly more acidic than unsubstituted 4-hydroxyquinoline due to |
Synthetic Methodology: The Gould-Jacobs Protocol
The most robust route for synthesizing this compound is the Gould-Jacobs reaction .[1][2][3] This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.[6]
Expert Insight: The starting material, 3,5-bis(trifluoromethyl)aniline, is electron-deficient.[1][2] Consequently, the thermal cyclization step requires high temperatures (>250°C) to overcome the activation energy barrier raised by the deactivating
Step-by-Step Experimental Protocol
Phase 1: Condensation (Enamine Formation) [1][2][3]
-
Reagents: Charge a round-bottom flask with 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat the neat mixture to 110–120°C.
-
Process Control: The reaction releases ethanol. Attach a Dean-Stark trap or a distillation head to remove ethanol continuously, driving the equilibrium forward.[2][6]
-
Endpoint: Monitor by TLC (Hexane/EtOAc) until the aniline is consumed.[6] The product is the diethyl 2-(((3,5-bis(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.[1]
Phase 2: Thermal Cyclization (Conrad-Limpach/Gould-Jacobs) [1][2][3]
-
Solvent: Use a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or diphenyl ether.[1][2][6]
-
Execution: Heat the solvent to a rolling boil (~250–257°C).
-
Addition: Add the enamine intermediate from Phase 1 dropwise to the boiling solvent. Critical: Rapid addition into the hot zone minimizes polymerization side reactions.[2][6]
-
Duration: Reflux for 30–60 minutes.
-
Work-up: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the quinoline ester (Ethyl this compound-3-carboxylate).[1][2][3] Filter and wash with hexane to remove Dowtherm A.[6]
Phase 3: Hydrolysis and Decarboxylation
-
Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2–4 hours to form the carboxylic acid. Acidify with HCl to precipitate the free acid.[6]
-
Decarboxylation: Heat the dry carboxylic acid in a high-boiling solvent (e.g., quinoline or neat) to 200–220°C until
evolution ceases.[1][6] -
Purification: Recrystallize from ethanol or DMF/water to yield pure this compound.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.
Figure 1: Synthetic pathway via the Gould-Jacobs reaction, transforming the electron-poor aniline into the quinoline scaffold.[1][2][3]
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR)[1][2]
-
NMR (DMSO-
):-
Proton H-2: A singlet or doublet around
7.9–8.1 ppm (characteristic of the quinolone H-2).[1][2] -
Proton H-6 & H-8: Two singlets (due to meta-coupling) in the aromatic region (
7.5–8.5 ppm).[1][2] The absence of ortho-coupling confirms the 5,7-substitution pattern.[1][2][3] -
OH/NH: A broad singlet typically >11 ppm, indicating the tautomeric hydroxyl/amide proton.[6]
-
- NMR:
Mass Spectrometry[1][2][6]
Applications in Drug Development
The this compound scaffold is not merely an intermediate; it is a strategic bioisostere.[1][2][3]
-
Lipophilicity Modulation: The two
groups significantly increase the LogP compared to non-fluorinated analogs, enhancing membrane permeability.[6] -
Metabolic Stability: Blocking the 5 and 7 positions prevents CYP450-mediated hydroxylation at these metabolically labile sites.[2][6]
-
Electronic Tuning: The strong electron-withdrawing nature of the scaffold lowers the
of the 4-OH group, potentially altering binding affinity in kinase pockets (e.g., hydrogen bonding to the hinge region).[1][6]
References
-
PubChem.[6][7][8] Compound Summary for CID 69141 (4-Hydroxyquinoline analogs). National Library of Medicine.[6] Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6] (Foundational Method).[6]
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- 4. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]
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- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5,7-Trihydroxyflavanone | C15H12O5 | CID 17873337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mechanism & Optimization of the Conrad-Limpach Reaction for 4-Hydroxyquinoline Synthesis
Executive Summary
The Conrad-Limpach synthesis is the premier method for generating 4-hydroxyquinolines (4-quinolones) via the thermal condensation of anilines with
Part 1: Mechanistic Foundations
The Divergence: Kinetic vs. Thermodynamic Control
The success of the Conrad-Limpach reaction hinges entirely on the initial condensation step. The reaction between an aniline and a
-
Conrad-Limpach Pathway (Kinetic): At lower temperatures (
C) or with acid catalysis and water removal, the amine attacks the ketone carbonyl. This forms a -anilinoacrylate (enamine) . -
Knorr Pathway (Thermodynamic): At higher temperatures (
C), the amine attacks the ester carbonyl.[2] This forms a -ketoanilide (amide) .
Crucial Rule: To obtain the 4-hydroxyquinoline, one must isolate or favor the enamine intermediate. If the amide forms, the reaction is committed to the Knorr pathway, yielding the 2-hydroxy isomer.[3]
Detailed Reaction Mechanism
The Conrad-Limpach mechanism proceeds in two distinct phases:
-
Phase 1: Enamine Formation. Acid-catalyzed nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by dehydration.
-
Phase 2: Thermal Cyclization. The isolated enamine is subjected to flash heating (
C). This induces an intramolecular electrophilic aromatic substitution (EAS), releasing an alcohol molecule to form the quinoline ring.
Caption: Mechanistic divergence between Conrad-Limpach (4-OH) and Knorr (2-OH) synthesis pathways.
Part 2: Critical Process Parameters (CPP)
To transition from "textbook chemistry" to "reproducible science," the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Water Removal | Mandatory | The formation of the enamine is reversible. Using a Dean-Stark trap or molecular sieves shifts the equilibrium toward the enamine (Le Chatelier’s principle). |
| Cyclization Temp | 240°C – 260°C | The activation energy for the ring closure is high. Below 240°C, the reaction stalls; above 280°C, polymerization (tar formation) dominates. |
| Solvent Choice | Dowtherm A / Diphenyl Ether | These solvents boil at ~257°C, acting as a "thermal clamp." They prevent the reaction from overheating while ensuring sufficient energy for cyclization. |
| Addition Rate | Dropwise to Reflux | Adding the enamine into the hot solvent ensures high dilution. This favors intramolecular cyclization over intermolecular polymerization. |
| Acid Catalysis | 0.1 - 1.0 mol% HCl/AcOH | Mild acid catalysis accelerates enamine formation. However, strong acid at high heat favors the Knorr rearrangement; neutralize before Step 2 if large amounts are used. |
Part 3: Optimized Experimental Protocol
This protocol utilizes the "dilution principle" in Dowtherm A to maximize yield and minimize tar formation.
Materials
-
Substrate: Substituted Aniline (1.0 eq), Ethyl Acetoacetate (1.1 eq).[4]
-
Solvent 1: Toluene (for Step 1).
-
Solvent 2: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) or Diphenyl Ether.
-
Equipment: Dean-Stark apparatus, High-vacuum pump, Temperature probe.
Step-by-Step Methodology
Phase 1: Isolation of
-Anilinoacrylate (Enamine)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Mixing: Charge the flask with Aniline (50 mmol), Ethyl Acetoacetate (55 mmol), and Toluene (100 mL). Add catalytic glacial acetic acid (0.5 mL).
-
Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Continue until the theoretical volume of water (
0.9 mL) is collected (typically 3–5 hours). -
Isolation: Cool to room temperature. Remove toluene completely under reduced pressure (rotary evaporator).
-
Checkpoint: The residue should be an oil or low-melting solid. Verify by NMR/TLC (disappearance of aniline). Do not proceed if aniline remains.
-
Phase 2: Thermal Cyclization (The "Drop Method")
-
Pre-heating: In a separate 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to collect ethanol), heat Dowtherm A (50 mL) to a rolling reflux (
C). -
Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of Dowtherm A or add it neat if liquid. Transfer to a pressure-equalizing dropping funnel attached to the 3-neck flask.
-
Reaction: Add the enamine dropwise to the refluxing solvent over 15–20 minutes.
-
Why? Rapid addition maintains a low instantaneous concentration of the intermediate, preventing intermolecular side reactions.
-
-
Ethanol Removal: As the reaction proceeds, ethanol is generated.[5] Ensure the distillation head allows ethanol to escape/distill off.
-
Completion: After addition, reflux for an additional 15–30 minutes.
-
Workup: Cool the mixture to room temperature. The 4-hydroxyquinoline often precipitates as a solid.[4]
-
Purification: Dilute the mixture with Petroleum Ether or Hexanes (100 mL) to wash away the Dowtherm A. Filter the solid. Wash copiously with hexanes/acetone. Recrystallize from Ethanol or DMF.[4]
Caption: Operational workflow for the optimized Conrad-Limpach protocol.
Part 4: Regiochemistry & Troubleshooting
When using meta-substituted anilines, regioselectivity becomes the primary challenge. The cyclization can occur at either the ortho or para position relative to the substituent, leading to a mixture of 5-substituted and 7-substituted quinolines.
Regioselectivity Rules
| Substituent Type (at meta) | Electronic Effect | Major Isomer | Mechanism |
| Electron Donating (EDG) (e.g., -OMe, -Me) | Activates ring | 7-Substituted | Activation at the para position (relative to EDG) is stronger, favoring closure at position 7. |
| Electron Withdrawing (EWG) (e.g., -NO2, -Cl) | Deactivates ring | 7-Substituted (usually) | While sterics might suggest position 5, electronic deactivation often forces closure at the less hindered position 7. However, mixtures are common. |
| Bulky Groups | Steric Hindrance | 7-Substituted | Steric clash prevents closure at position 5 (the "crowded" side). |
Troubleshooting Guide
-
Problem: Low Yield / Tar Formation.
-
Cause: Addition of enamine was too fast, or temperature was too low (<240°C).
-
Solution: Ensure Dowtherm is boiling before addition. Slow down the addition rate.
-
-
Problem: Product is 2-Hydroxyquinoline (Knorr product).
-
Cause: Step 1 temperature was too high, or strong acid was used without neutralization, causing rearrangement to the amide.
-
Solution: Keep Step 1 at toluene reflux (
C). Ensure water is removed.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
Problem: Incomplete Cyclization.
-
Cause: Ethanol buildup in the reaction flask.[5]
-
Solution: Use an open distillation head to allow ethanol to escape the reaction matrix.
-
References
-
Organic Syntheses. "2-Methyl-4-Hydroxyquinoline." Org.[1][5] Synth.1948 , 28, 80. [Link]
-
Bradford, L., et al. "The Conrad-Limpach Reaction." Journal of the Chemical Society, 1947 , 437. [Link][6]
-
Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. [Link]
-
Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948 , 43(1), 43–68. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Strategic Selection and Quality Control of Starting Materials for 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline Synthesis
Executive Summary
The synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (also referred to as 5,7-bis(trifluoromethyl)quinolin-4-ol) requires a rigorous approach to starting material selection due to the electron-withdrawing nature of the trifluoromethyl groups. This scaffold is a critical intermediate in the development of antimalarial agents (analogous to Mefloquine) and kinase inhibitors.
This guide details the Gould-Jacobs reaction pathway, the industry-standard route for this moiety. Success depends entirely on the purity and isomeric integrity of the primary aniline precursor and the strict control of moisture during the initial condensation phase.
Part 1: Retrosynthetic Analysis & Pathway Logic
To understand the material requirements, we must visualize the disconnection of the quinoline core. The most robust disconnection for 4-hydroxyquinolines lacking a 2-position substituent is the C4–C4a bond formation via thermal cyclization.
The Gould-Jacobs Strategy[1][2]
-
Disconnection: The pyridine ring is constructed onto an existing benzene ring.
-
Precursors:
-
Nucleophile: Aniline derivative (provides the benzene ring and nitrogen).
-
Electrophile: Alkoxymethylenemalonate (provides C2, C3, C4).
-
-
Regiochemistry: The use of 3,5-bis(trifluoromethyl)aniline is structurally deterministic. Because the aniline is symmetric with respect to the amino group (the two ortho positions are equivalent), cyclization at either position yields the 5,7-disubstituted quinoline product exclusively.
Figure 1: Retrosynthetic logic confirming 3,5-bis(trifluoromethyl)aniline as the obligate precursor for the 5,7-isomer.
Part 2: Primary Starting Material — The Aniline
Compound: 3,5-Bis(trifluoromethyl)aniline CAS: 328-74-5 Role: Provides the carbocyclic core and the nitrogen atom of the quinoline.
Critical Quality Attributes (CQAs)
The electron-deficient nature of the benzene ring (due to two
| Attribute | Specification | Scientific Rationale |
| Purity (GC) | Lower purity leads to tar formation during the high-temperature ( | |
| Isomeric Purity | Critical. Isomers such as 2,5-bis( | |
| Water Content | Water hydrolyzes the EMME reagent (an enol ether) back to diethyl malonate and ethyl formate, quenching the reaction stoichiometry. | |
| Appearance | Clear, pale yellow liquid | Darkening indicates oxidation (azo/hydrazo formation), which can act as radical scavengers or polymerization initiators. |
Sourcing & Handling[4]
-
Commercial Availability: Readily available from major fluorochemical suppliers (e.g., Sigma-Aldrich, TCI, Fluorochem).
-
Synthesis Origin: Typically produced via hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene. Ensure the supplier certifies low nitro-impurity levels (
), as residual nitro compounds can decompose violently at the cyclization temperatures ( ). -
Storage: Hygroscopic. Store under nitrogen or argon atmosphere.
Part 3: Secondary Reagent — The "Jaw"
Compound: Diethyl ethoxymethylenemalonate (EMME) CAS: 87-13-8 Role: Acts as the three-carbon fragment (C2-C3-C4) to close the pyridine ring.
Purity Requirements
-
Assay:
. -
Key Impurity: Diethyl malonate. This is a common degradation product. It will not react with the aniline to form the required enamine under standard conditions, effectively lowering the molar equivalent of the active reagent.
-
Stoichiometry: Use a slight excess (1.1 equivalents) relative to the aniline to drive the reaction to completion, compensating for the reduced nucleophilicity of the fluorinated aniline.
Part 4: Solvents & Catalysts
Cyclization Medium: Dowtherm A
-
Composition: Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide.
-
Why it is non-negotiable: The cyclization of the intermediate enamine requires temperatures between 240°C and 260°C . Standard solvents (DMSO, DMF) decompose or boil off. Dowtherm A boils at 258°C, allowing the reaction to proceed at reflux or just below, providing the necessary activation energy for the intramolecular aromatic substitution.
Condensation Solvent (Optional but Recommended)
-
Ethanol or Toluene: While the condensation can be done neat (solvent-free), using a solvent allows for azeotropic removal of the ethanol byproduct, pushing the equilibrium forward.
Part 5: Detailed Synthesis Protocol
This protocol integrates the material selection into a self-validating workflow.
Phase 1: Enamine Formation (Condensation)
Reaction: 3,5-Bis(CF3)aniline + EMME
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a Dean-Stark trap (or distillation head), and a nitrogen inlet.
-
Loading: Charge 3,5-bis(trifluoromethyl)aniline (1.0 equiv) and EMME (1.1 equiv).
-
Process: Heat the mixture to 110–140°C .
-
Validation: Monitor the collection of ethanol in the trap. The reaction is complete when the theoretical volume of ethanol is collected and TLC/HPLC shows consumption of the aniline.
-
Note: The reduced nucleophilicity of the aniline may require longer reaction times (3–5 hours) compared to non-fluorinated anilines.
-
-
Workup: If solvent was used, remove it under reduced pressure. If neat, proceed directly. The intermediate solidifies upon cooling (verify identity via NMR if this is a first-time run).
Phase 2: Thermal Cyclization (Gould-Jacobs)
Reaction: Enamino diester
-
Preparation: Heat Dowtherm A (10 volumes relative to SM) to 250°C (vigorous reflux) in a separate vessel.
-
Addition: Add the enamino diester intermediate slowly (portion-wise or via dropping funnel if liquid) to the boiling Dowtherm A.
-
Causality: Rapid addition causes a massive temperature drop, stalling the cyclization and promoting polymerization side-reactions. Maintaining
is crucial.
-
-
Duration: Reflux for 30–60 minutes. Monitor for the cessation of ethanol evolution (bubbles).
-
Isolation: Cool the mixture to ~80°C. Add non-polar anti-solvent (e.g., Hexanes or Heptane) to precipitate the quinoline ester. Filter and wash with hexane to remove Dowtherm A.
Phase 3: Hydrolysis and Decarboxylation
Reaction: Ester
-
Hydrolysis: Reflux the wet cake in 10% NaOH solution (2-3 hours) to form the carboxylic acid (soluble sodium salt).
-
Precipitation: Acidify with HCl to precipitate the 3-carboxylic acid.
-
Decarboxylation:
-
Method A (Solid Phase): Heat the dry carboxylic acid powder to 280°C (melting point decomposition).
-
Method B (Solution): Reflux in diphenyl ether or quinoline with copper powder (catalyst) if the dry fusion is too unruly.
-
-
Final Purification: Recrystallize from Ethanol/DMF mixtures.
Figure 2: Operational workflow with integrated quality control checkpoints.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7375, 3,5-Bis(trifluoromethyl)aniline. Retrieved from
-
Biotage. (2012).[1][2] Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Application Note AN56. Link
-
Lindsley, C. W., et al. (2005). Progress in the synthesis of fluoro-organic compounds.[3] Chemical Reviews. (General reference for fluorinated aniline reactivity).
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A Theoretical Investigation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline: A Computational Guide for Drug Discovery
Introduction: The Quinoline Scaffold and the Imperative for In-Silico Characterization
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The subject of this guide, 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, is a molecule of significant interest for its potential pharmacological applications.
A thorough understanding of the structural and electronic properties of this molecule is paramount for rational drug design and development. Theoretical calculations, grounded in quantum chemistry, provide a powerful and cost-effective avenue for elucidating these properties at the molecular level. This in-depth technical guide will detail a comprehensive theoretical study of this compound, offering insights into its molecular geometry, electronic landscape, spectroscopic signatures, and potential reactivity. The methodologies and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the in-silico characterization of this and similar molecules.
Computational Methodology: A Self-Validating System
The selection of an appropriate computational methodology is critical for obtaining reliable and predictive theoretical results. The methods outlined below have been chosen based on their proven accuracy for organic molecules, particularly those containing fluorine, and represent a balance between computational cost and precision.
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The theoretical framework for this study is Density Functional Theory (DFT), which has demonstrated excellent performance in describing the electronic structure of a wide range of chemical systems.
Specifically, the B3LYP hybrid functional would be employed.[1][2][3] This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately modeling the electronic properties of molecules with significant electron correlation effects. To describe the atomic orbitals, the 6-311++G(d,p) basis set would be utilized.[3][4] This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling non-covalent interactions and the electronic properties of anions, while the polarization functions ("d,p") allow for the description of non-spherical electron densities, which is critical for molecules with multiple bonds and heteroatoms.
To simulate the effects of a solvent environment, which can significantly influence molecular properties, an implicit solvent model such as the Polarizable Continuum Model (PCM) would be used, with water as the solvent to mimic physiological conditions.[3]
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial 3D structure of this compound would be built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) spectrum.
-
Spectroscopic Predictions:
-
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the isotropic shielding constants for ¹³C and ¹H.[5] These values would then be converted to chemical shifts (δ) by referencing them to the calculated shielding constant of tetramethylsilane (TMS) at the same level of theory.
-
Infrared (IR): The calculated vibrational frequencies and their corresponding intensities would be used to generate the theoretical IR spectrum.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined.
-
Molecular Electrostatic Potential (MEP): The MEP would be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.
-
-
Tautomerism Analysis: The relative stability of the hydroxy and keto tautomers of the molecule would be investigated by optimizing the geometry of both forms and comparing their energies.[3][4]
Caption: A schematic of the computational workflow for the theoretical analysis.
Theoretical Results and Discussion
Optimized Molecular Geometry and Tautomerism
4-Hydroxyquinolines are known to exist in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[4][6] Theoretical calculations are instrumental in determining the relative stability of these tautomers. For this compound, calculations are expected to show that the keto tautomer is the more stable form, a finding consistent with studies on the parent 4-hydroxyquinoline.[4] This stability is attributed to the greater resonance stabilization of the quinolone ring system.
Caption: Tautomeric equilibrium of this compound.
The optimized geometry of the more stable keto tautomer would reveal a planar quinoline ring system. The trifluoromethyl groups, due to their size and rotational freedom, would adopt a staggered conformation relative to the quinoline ring to minimize steric hindrance. The key bond lengths and angles provide a foundational understanding of the molecule's structure.
| Parameter | Predicted Value (Å or °) | Justification |
| C=O bond length | ~1.23 Å | Typical for a conjugated ketone. |
| C-N bond lengths in the ring | ~1.35 - 1.40 Å | Indicative of partial double bond character due to resonance. |
| C-CF₃ bond lengths | ~1.50 Å | Standard single bond length. |
| C-F bond lengths | ~1.34 Å | Characteristic of trifluoromethyl groups. |
| Dihedral angles of CF₃ groups | Staggered | Minimization of steric repulsion. |
Table 1: Predicted key geometrical parameters for the keto tautomer of this compound.
Electronic Properties: Unveiling the Reactive Landscape
The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[7][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.[9][10] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[10][11]
For this compound, the HOMO is expected to be localized primarily on the quinolone ring system, particularly on the electron-rich regions of the benzene moiety and the nitrogen atom. The LUMO is anticipated to be distributed over the carbonyl group and the trifluoromethyl-substituted carbon atoms, reflecting the electron-withdrawing nature of these groups. The presence of the two strong electron-withdrawing trifluoromethyl groups is expected to lower both the HOMO and LUMO energy levels and result in a moderately large HOMO-LUMO gap, suggesting good stability.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -7.0 eV | Correlates with ionization potential; indicates electron-donating ability. |
| LUMO Energy | ~ -2.5 eV | Correlates with electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity.[9][11] |
Table 2: Predicted Frontier Molecular Orbital energies and gap.
The MEP map is a powerful tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[12][13] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.[14][15]
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack and hydrogen bond donation. Regions of positive potential (blue) are likely to be found around the hydrogen atom attached to the nitrogen and the trifluoromethyl groups, indicating their susceptibility to nucleophilic attack. This information is invaluable for understanding potential intermolecular interactions with biological targets.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of the molecule.
The calculated IR spectrum would show characteristic vibrational modes that can be used for structural confirmation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch | ~3400 | A sharp peak characteristic of the N-H bond in the quinolone ring. |
| C=O stretch | ~1650 | A strong absorption band, typical for a conjugated ketone. |
| C-F stretches | 1100 - 1300 | Multiple strong absorption bands due to the trifluoromethyl groups. |
| Aromatic C-H stretches | 3000 - 3100 | Weaker absorptions from the quinoline ring hydrogens. |
| Aromatic C=C stretches | 1450 - 1600 | A series of bands corresponding to the quinoline ring system. |
Table 3: Predicted characteristic vibrational frequencies.
Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The electron-withdrawing effects of the trifluoromethyl groups and the anisotropy of the quinoline ring system will significantly influence the chemical shifts of the nearby nuclei.
¹H NMR: The proton attached to the nitrogen is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit a complex splitting pattern, with those closer to the trifluoromethyl groups being shifted further downfield.
¹³C NMR: The carbonyl carbon will be the most deshielded carbon atom. The carbons of the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms. The carbons directly attached to the trifluoromethyl groups will also be significantly deshielded.
Conclusion: A Roadmap for Rational Drug Design
This in-depth technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. Through the application of Density Functional Theory, we can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. The predicted stability of the keto tautomer, the nature of the frontier molecular orbitals, and the topography of the molecular electrostatic potential map all provide critical information for understanding the molecule's intrinsic reactivity and its potential to interact with biological macromolecules.
The methodologies and plausible results presented here serve as a roadmap for researchers in the field of drug discovery. By leveraging the power of computational chemistry, it is possible to accelerate the design and development of novel therapeutic agents based on the promising this compound scaffold. The theoretical data provides a strong foundation for subsequent experimental validation and optimization of this and related compounds.
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Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. [Link]
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Computational Chemistry — Schreiner Group. Justus-Liebig-Universität Gießen. [Link]
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Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]
-
A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]
-
Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. [Link]
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HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Modernization in Engineering Technology and Science. [Link]
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DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]
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Comparative Quantum Chemical Analysis of Midaflur, a Fluorinated Aminoimidazoline. Dergipark. [Link]
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health. [Link]
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Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI. [Link]
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DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]
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Molecular electrostatic potential maps of bioactive compounds. ResearchGate. [Link]
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Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]
-
Electrostatic Potential Maps. Chemistry LibreTexts. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. [Link]
-
Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University. [Link]
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HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. [Link]
-
Molecular electrostatic potential (MEP) map of selected five compounds... ResearchGate. [Link]
-
Electrostatic potential maps. Proteopedia. [Link]
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A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H). Informatics Journals. [Link]
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Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group. [Link]
-
Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. National Institutes of Health. [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. [Link]
-
Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]
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biological activity screening of novel quinoline compounds
A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous quinoline-based therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . It moves beyond a mere listing of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating screening cascade. This guide details step-by-step methodologies for key in vitro assays, summarizes quantitative data presentation, and provides visualizations of experimental workflows to facilitate a deeper understanding of the screening process.
Introduction: The Quinoline Scaffold - A Privileged Moiety in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a multitude of biologically active compounds.[3] Its structural rigidity, coupled with the electronic properties conferred by the nitrogen atom, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[1] Historically, quinoline derivatives like quinine have been pivotal in combating malaria by interfering with the parasite's hemoglobin digestion process.[4][5] Modern drug discovery has expanded the therapeutic applications of quinolines, with derivatives showing promise as kinase inhibitors in oncology, disruptors of bacterial DNA gyrase, and modulators of inflammatory pathways.[1][6][7]
The rationale for screening novel quinoline compounds stems from this well-established and broad-ranging biological activity. The goal of a screening campaign is to systematically identify and characterize the therapeutic potential of new chemical entities (NCEs) built around this versatile scaffold.
The Hierarchical Screening Cascade: A Strategy for Efficient Discovery
A successful screening campaign follows a logical and hierarchical progression, starting with broad, high-throughput primary assays and moving towards more complex, lower-throughput secondary and mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A hierarchical workflow for screening novel quinoline compounds.
Foundational Screening: Assessing Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[6][8][9]
Primary Screening: Cytotoxicity Assessment
The initial step is to evaluate the general cytotoxicity of the novel compounds against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[10] Add the diluted compounds to the cells and incubate for 48-72 hours.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration of the compound that inhibits 50% of cell growth (IC50) is a key metric of potency.[9]
Secondary Screening: Elucidating the Mechanism of Action
Once cytotoxic compounds are identified, secondary assays are employed to understand how they induce cell death.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique determines if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for many anticancer drugs.[12]
-
Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any compound-induced arrest.
Experimental Protocol: Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.
Caption: Workflow for anticancer activity screening.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid | Various Cancer Cell Lines | 0.009 - 0.016 | [9] |
| Indole-based quinoline | HL-60, K-562, MOLT-4 | 0.09 - 0.42 | [9] |
| 4-oxo-4H-quinoline derivative | PC-3 (Prostate) | 3.12 | [9] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67% inhibition | [8] |
| 4-amino, 7-substituted-quinoline | MCF-7 (Breast) | More potent than doxorubicin | [8] |
Screening for Antimicrobial Activity
The quinoline scaffold is present in several antibacterial drugs, and novel derivatives are continuously being explored for their efficacy against pathogenic bacteria and fungi.[13][14]
Primary Screening: Qualitative Antimicrobial Assessment
The disc diffusion method provides a preliminary assessment of a compound's ability to inhibit microbial growth.
Experimental Protocol: Kirby-Bauer Disc Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the quinoline compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Secondary Screening: Quantitative Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][15]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline derivative 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [14] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [16] |
| Quinoline derivative 6 | C. difficile | 1.0 | [15] |
| Quinoline-based amide 3c | S. aureus, B. subtilis | Comparable to Ciprofloxacin | [7] |
| 8-hydroxyquinoline-5-sulfonamide 3c | MRSA isolates | Comparable to Oxacillin/Ciprofloxacin | [17] |
Evaluation of Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in a multitude of diseases.[18] Quinoline derivatives have shown potential in modulating these processes.[2]
In Vitro Anti-inflammatory Assays
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[19][20] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.
-
Reaction Mixture: Prepare a reaction mixture containing the quinoline compound at various concentrations and egg albumin or bovine serum albumin (BSA).[20][21]
-
Denaturation Induction: Induce denaturation by heating the mixture at 70°C.[20]
-
Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. Diclofenac is often used as a standard reference drug.[19]
In Vitro Antioxidant Assays
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to measure the ability of a compound to act as a free radical scavenger.[22][23]
-
Reaction Setup: Mix a solution of the quinoline compound at various concentrations with a methanolic solution of DPPH.
-
Incubation: Allow the reaction to proceed in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox are commonly used as positive controls.
Caption: Screening workflow for anti-inflammatory and antioxidant activities.
Early-Stage Preclinical Profiling: ADMET and In Vivo Toxicity
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds.[24][25]
In Silico and In Vitro ADMET Screening
Computer-based (in silico) models and in vitro assays can predict the ADMET properties of compounds, saving time and resources by identifying potential liabilities early on.[26][27] Various online tools and software can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.[28]
Preliminary In Vivo Toxicity Assessment
Acute toxicity studies in animal models provide essential information on the safety profile of a compound.[29][30]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach that minimizes the number of animals required.
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dosing: A single animal is dosed at a specific starting dose of the quinoline compound.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Estimation: This process is continued until enough data is collected to estimate the median lethal dose (LD50).[31]
It is imperative that all in vivo studies are conducted in compliance with ethical guidelines and regulations for animal welfare.[32]
Conclusion and Future Perspectives
The is a multifaceted process that requires a strategic and methodologically sound approach. This guide has outlined a comprehensive framework, from high-throughput primary screening to preliminary in vivo toxicity assessment. By understanding the rationale behind each experimental choice and adhering to robust protocols, researchers can efficiently identify and advance promising quinoline-based drug candidates. The continued exploration of this privileged scaffold, aided by advancements in screening technologies and computational modeling, holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.[1]
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The Trifluoromethyl Quinoline Scaffold: A Privileged Structure for Novel Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Trifluoromethylated Quinolines in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous approved drugs, most notably in the realm of antimalarials like chloroquine and quinine.[1][2][3] Its rigid, bicyclic structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups to engage with biological targets. The introduction of a trifluoromethyl (CF3) group to this privileged scaffold is a deliberate and strategic decision in modern drug design. The CF3 group is a powerful modulator of molecular properties; its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing ionization state and target interaction. Furthermore, it enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and cellular uptake. This guide provides an in-depth exploration of the key therapeutic targets that have been successfully modulated by trifluoromethylated quinolines, focusing on the mechanistic rationale and providing actionable experimental frameworks for future discovery.
Chapter 1: Oncological Targets: Exploiting Cancer Cell Dependencies
Trifluoromethylated quinolines have emerged as a potent class of anticancer agents by targeting critical pathways involved in cell proliferation, survival, and metastasis.[4] Their mechanism of action is often centered on the inhibition of key signaling proteins that are dysregulated in various malignancies.
Receptor Tyrosine Kinases (RTKs) and Downstream Signaling
A primary mechanism for the antitumor action of these compounds is the inhibition of Receptor Tyrosine Kinases (RTKs), which are crucial regulators of cell growth and survival.[5] By targeting RTKs such as the Epidermal Growth Factor Receptor (EGFR), these derivatives can induce apoptosis (programmed cell death) and trigger cell cycle arrest, thereby preventing tumor progression.[5]
Another significant target in this class is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a key component of the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer. A novel series of 4-trifluoromethyl-2-anilinoquinoline derivatives has demonstrated potent SGK1 inhibition, leading to apoptosis and cell cycle arrest in cancer cell lines and significant efficacy in xenograft mouse models.[6]
Logical Pathway: SGK1 Inhibition by a Trifluoromethylated Quinoline
Caption: Inhibition of the PI3K/Akt pathway via SGK1 targeting.
Histone Deacetylase (HDAC) Inhibition
Epigenetic modulation is another promising avenue. A novel trifluoromethyl quinoline derivative, FKL117, has been identified as a potent inhibitor of Histone Deacetylase 1 (HDAC1).[7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDAC1, FKL117 promotes the acetylation of histones H3 and H4, leading to a more open chromatin structure and re-expression of these silenced genes.[7] This mechanism induces apoptosis and arrests the cell cycle at the G2/M phase in cervical cancer cells.[7]
| Compound | Target | Cancer Type | Reported IC50 / Efficacy | Reference |
| FKL117 | HDAC1 | Cervical Cancer | Dose-dependent inhibition of proliferation | [7] |
| Compound 8b | SGK1 | Prostate Cancer (PC3) | Significant tumor growth inhibition in xenograft model | [6] |
Chapter 2: Anti-Infective Targets: Combating Global Health Threats
The quinoline core is historically celebrated for its role in combating infectious diseases, particularly malaria. The addition of the trifluoromethyl group has been crucial in developing potent agents, including the well-known drug mefloquine, and in overcoming resistance.
Targets in Plasmodium falciparum (Malaria)
Trifluoromethylated quinolines exhibit potent antimalarial activity through multiple mechanisms of action.
-
Heme Polymerase Inhibition: A primary target is heme polymerase, an enzyme essential for the parasite to detoxify the heme byproduct of hemoglobin digestion.[5] Inhibition of this enzyme leads to the accumulation of toxic heme, which kills the parasite.[5] This is a classic mechanism for many quinoline-based antimalarials.
-
Protein Synthesis Inhibition: More recent studies using cryo-electron microscopy have revealed a more specific mechanism for mefloquine. It acts by targeting the 80S ribosome of P. falciparum to inhibit protein synthesis, a mechanism distinct from many other quinolines.[8]
-
Overcoming Resistance: The unique structures of these compounds can be effective against drug-resistant strains of malaria.[5] For example, resistance to mefloquine is often associated with an increase in the copy number of the Pfmdr1 gene, which encodes a transporter protein.[9] Understanding these resistance mechanisms is key to designing next-generation compounds.
Targets in Mycobacterium tuberculosis
The quinoline scaffold has also been investigated for its activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified quinoline-based compounds that are active against both replicating and non-replicating forms of the bacterium, suggesting potential for treating persistent infections. While specific targets are still under broad investigation, these compounds represent a promising starting point for developing new antitubercular agents.
Chapter 3: Neurological and Other Potential Targets
The application of trifluoromethylated quinolines is expanding into the complex field of neurodegenerative diseases, where their ability to interact with multiple targets is an advantage.
Cholinesterase Inhibition in Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system and a primary target for symptomatic treatment of Alzheimer's disease. Quinoline derivatives have been designed as AChE inhibitors. Molecular docking studies suggest that the quinoline core can form crucial interactions within the active site of the enzyme, and the trifluoromethyl group can enhance binding affinity and selectivity.[10]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a therapeutic strategy for both depression and neurodegenerative disorders like Parkinson's disease. The quinoline scaffold is being explored for the development of new MAO inhibitors.
Chapter 4: Key Experimental Workflows for Target Identification and Validation
A robust and logical workflow is essential to move from a hit compound to a validated lead. This involves a cascade of biochemical and cell-based assays.
Experimental Workflow: Kinase Inhibitor Drug Discovery Cascade
Caption: A typical screening cascade for a kinase inhibitor program.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific protein kinase.
Objective: To quantify the potency of a trifluoromethylated quinoline derivative in inhibiting a target kinase (e.g., SGK1).
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to kinase activity. A luminescent signal is generated by a luciferase enzyme, which is directly proportional to the ATP concentration.
Materials:
-
Recombinant human kinase (e.g., SGK1)
-
Kinase substrate (specific for the kinase)
-
Kinase reaction buffer (containing MgCl2)
-
ATP (at Km concentration for the target kinase)
-
Test compound (solubilized in 100% DMSO)
-
Positive control inhibitor (known potent inhibitor of the kinase)
-
Negative control (100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in 100% DMSO (e.g., 11 points, 1:3 dilution).
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions, positive control, and DMSO negative control into the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Self-Validation: Include "no enzyme" control wells to determine the baseline (100% inhibition) and "DMSO only" wells for the maximum signal (0% inhibition).
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert the newly generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO" (0% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Conclusion and Future Outlook
The trifluoromethylated quinoline scaffold is a testament to the power of strategic chemical modification in drug discovery. Its proven success in targeting kinases, epigenetic modulators, and essential parasitic enzymes provides a strong foundation for future development.[5][7][11] The next generation of these compounds will likely involve their use as warheads for targeted protein degraders (PROTACs) or as components of dual-target inhibitors to overcome complex diseases and drug resistance. As our understanding of disease biology deepens, the versatility and favorable drug-like properties of trifluoromethylated quinolines will ensure their continued prominence as a privileged scaffold in the pursuit of novel therapeutics.
References
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- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Mefloquine. Wikipedia.
- Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.
- Mefloquine. Johns Hopkins ABX Guide.
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- Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells. PubMed.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate.
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.
- Quinoline derivatives known anticancer agents. ResearchGate.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. ScienceDirect.
- Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate.
- CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. ResearchGate.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
- Quinoline derivatives for diagnosis and treatment of alzheimer's disease. Google Patents.
- The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. PMC.
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Methodological & Application
Application Note: Evaluation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline in Cancer Cell Models
This Application Note is designed for researchers investigating the pharmacological potential of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS: 237076-72-1), a highly lipophilic quinoline scaffold.[1][2][3]
While often utilized as a synthetic intermediate for sulfonamide-based Carbonic Anhydrase inhibitors and Mefloquine analogs, this compound possesses intrinsic physicochemical properties—specifically high lipophilicity and potential lysosomotropism—that warrant specific handling and testing protocols in oncology models.[1][2]
Introduction & Rationale
This compound is a privileged scaffold characterized by the presence of two electron-withdrawing trifluoromethyl (-CF3) groups on the quinoline ring.[1][2] In the context of cancer research, this molecule is of interest for three primary reasons:
-
Structural Homology to Autophagy Inhibitors: It shares the core quinoline-4-ol structure with Mefloquine (a 2,8-bis(CF3) analog), a known lysosomal disruptor that inhibits autophagy—a critical survival mechanism in resistant cancer cells (e.g., Glioblastoma, pancreatic cancer).[1][2]
-
Lipophilicity & Membrane Penetration: The bis-CF3 substitution significantly increases the partition coefficient (LogP), facilitating rapid passive diffusion across the plasma membrane and potential accumulation in lipid-rich organelles (mitochondria/lysosomes).[1][2][3]
-
Fragment-Based Drug Discovery (FBDD): It serves as a "warhead" precursor for developing inhibitors of Carbonic Anhydrase IX (CAIX) , a hypoxia-induced enzyme in solid tumors.[1][2][3]
Note on Tautomerism: In solution, 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers.[1][2][3] This equilibrium is solvent-dependent and affects fluorescence and hydrogen bonding capability.[1][2][3]
Technical Specifications & Preparation
Critical Warning: The presence of two trifluoromethyl groups renders this compound extremely hydrophobic .[1][2][3] Standard aqueous dilution protocols will result in immediate precipitation, leading to false-negative toxicity data ("crashing out").[1]
Solubility Protocol
| Parameter | Specification | Notes |
| Molecular Weight | 281.16 g/mol | |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble up to 50-100 mM.[1][2][3] |
| Secondary Solvent | Ethanol | Less recommended due to volatility in incubators.[1][2][3] |
| Aqueous Solubility | Negligible | Do not add powder directly to media.[1][2][3] |
Step-by-Step Solubilization Workflow
-
Stock Solution (50 mM): Dissolve powder in sterile, anhydrous DMSO. Vortex vigorously for 2 minutes.[1][2] Inspect for clarity.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (Intermediate Dilution):
-
Visual Check: Examine the well under a microscope (40x) immediately after dosing.[1][2][3] If "needle-like" crystals are visible, the compound has precipitated.[1][2][3] Reduce concentration or increase serum (FBS) concentration to 10-15% to act as a carrier.[1][2][3]
Experimental Protocols
Experiment A: Cytotoxicity Screening (Dose-Response)
Objective: Determine the IC50 and the "No Observed Adverse Effect Level" (NOAEL) to distinguish between specific bioactivity and non-specific membrane disruption.[1][2]
Method: CCK-8 or MTT Assay.[1][2][3] Cell Lines:
-
High Sensitivity: HepG2 (Liver), MCF-7 (Breast) – High metabolic activity.[1][2][3]
-
Resistant Controls: PANC-1 (Pancreatic) – High basal autophagy.[1][2][3]
Protocol:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat with a log-scale gradient: 0, 1, 5, 10, 25, 50, 100 µM .
-
Incubation: 48 hours and 72 hours.
-
Readout: Add reagent, incubate 1-4h, read absorbance (450 nm for CCK-8).
-
Data Analysis: Plot % Viability vs. Log[Concentration].
-
Pass Criteria: If IC50 > 100 µM, the fragment is likely inactive as a standalone agent and requires derivatization.[1]
-
Experiment B: Lysosomal Disruption & Autophagy Flux
Rationale: Like Mefloquine, the lipophilic weak base nature may cause accumulation in acidic lysosomes (ion trapping), raising lysosomal pH and blocking autophagosome fusion.
Method: Acridine Orange (AO) Staining & LC3B Western Blot.[1][2][3]
Protocol (AO Staining):
-
Seed: Cells in 6-well plates or confocal dishes.
-
Treat: Incubate with IC20 concentration (sub-lethal) for 6–12 hours.
-
Stain: Add Acridine Orange (1 µg/mL) for 15 min at 37°C. Wash 3x with PBS.[1][2][3]
Protocol (LC3B Turnover):
-
Lyse and immunoblot for LC3B-II (14 kDa) and p62/SQSTM1 .[1]
-
Interpretation: Accumulation of LC3B-II and p62 indicates blocked autophagy flux (late-stage inhibition).[1][2][3]
Experiment C: Mitochondrial Membrane Potential (ΔΨm)
Rationale: CF3 groups act as lipophilic "grease," potentially allowing the molecule to embed in the mitochondrial inner membrane and uncouple oxidative phosphorylation.[1]
Method: JC-1 Dye Assay.[1][2][3]
-
Stain with JC-1 (2 µM) for 30 min.
-
Flow Cytometry:
-
Result: A shift from Red → Green indicates mitochondrial depolarization (early apoptosis).[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized "Dual-Hit" mechanism where the compound acts as a lysosomotropic agent (Mechanism A) or a mitochondrial uncoupler (Mechanism B), leading to cell death.[1][2]
Caption: Hypothesized mechanism of action.[1][2][3][4][][6][7][8][9][10][11] The lipophilic scaffold may target lysosomes (blocking autophagy) or mitochondria (uncoupling), triggering apoptotic cascades.[1][2][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Hydrophobicity of CF3 groups. | Pre-dilute in serum-containing media; do not exceed 100 µM; maintain DMSO <0.5%.[1][2][3] |
| Fluorescence Interference | Quinoline autofluorescence.[1][2][3] | Include a "Cell-Free + Compound" blank in all fluorescence assays (AO, JC-1) to subtract background.[1][2][3] |
| Inconsistent IC50 | Evaporation of DMSO or adsorption to plastic.[1][2][3] | Use sealers on plates; use glass-coated plates if possible; ensure rapid mixing.[1][2][3] |
References
-
Compound Data: Apollo Scientific. Safety Data Sheet: this compound (CAS 237076-72-1).[1][2][3][4][6][12]
-
Quinoline Autophagy Mechanism: Sharma, N. et al. "Mefloquine induces amino acid starvation response and autophagy in breast cancer cells."[1][2] Cell Death Dis 2021.[1][2][4] (Mechanistic proxy for bis-CF3 quinolines).
-
Scaffold Application: Eldehna, W. M. et al. "Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors."[1][2][3] Int J Mol Sci.[1][2] 2023.[1][2] (Describes the use of this specific fragment in drug design).
-
Solubility Guidelines: Di, L. & Kerns, E. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1][2][3] Drug Discov Today. 2006.[1][2]
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Application Notes and Protocols for the Conrad-Limpach Cyclization: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinolines
Introduction: The Enduring Relevance of the Conrad-Limpach Cyclization in Heterocyclic Chemistry
The Conrad-Limpach cyclization, a classic name reaction in organic chemistry discovered by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone for the synthesis of 4-hydroxyquinolines.[1][2] These quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous antibacterial agents and other biologically active compounds. The reaction's enduring appeal lies in its straightforward approach to constructing the quinoline ring system from readily available anilines and β-ketoesters.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for performing the Conrad-Limpach cyclization. Beyond a mere recitation of steps, these notes delve into the mechanistic underpinnings, critical process parameters, troubleshooting strategies, and modern adaptations of this venerable reaction, ensuring a thorough understanding for both novice and experienced chemists.
Mechanistic Insights: A Tale of Two Steps
The Conrad-Limpach synthesis is a two-stage process, each with its own distinct reaction conditions and mechanistic considerations.[1][3] A thorough grasp of this two-part mechanism is crucial for optimizing reaction outcomes and troubleshooting potential issues.
Step 1: Formation of the β-Aminoacrylate Intermediate (Enamine Formation)
The initial step involves the condensation of an aniline with a β-ketoester.[1][3] This reaction, typically conducted at moderate temperatures (room temperature to reflux), is an acid-catalyzed nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester.[3] This leads to the formation of a β-aminoacrylate, an enamine, which is the kinetic product of the reaction.[1][3] It is critical to maintain a moderate temperature during this step to avoid the competing Knorr quinoline synthesis, which can occur at higher temperatures (around 140°C) and leads to the formation of the isomeric 2-hydroxyquinolines.[4]
Step 2: High-Temperature Thermal Cyclization
The isolated β-aminoacrylate intermediate then undergoes an intramolecular cyclization at high temperatures, typically around 250°C, to furnish the final 4-hydroxyquinoline product.[1][2][3] This step is the rate-determining part of the synthesis and involves an electrocyclic ring closure followed by the elimination of an alcohol molecule.[1] The high activation energy required for this cyclization necessitates the use of high-boiling, inert solvents to achieve the requisite temperatures.[3][5]
Visualizing the Pathway: Reaction Mechanism
Caption: The two-step mechanism of the Conrad-Limpach cyclization.
Experimental Protocols: From Benchtop to Product
This section provides a detailed, step-by-step protocol for a classical Conrad-Limpach synthesis, followed by a modern microwave-assisted variation.
Protocol 1: Classical Thermal Cyclization
This protocol is a generalized procedure adaptable for a range of substituted anilines and β-ketoesters.
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Reagents: Add the β-ketoester (1.1 eq) to the solution, followed by a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[3]
-
Reaction Execution: Heat the mixture to reflux. The progress of the condensation can be monitored by observing the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.[3]
Step 2: High-Temperature Thermal Cyclization
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude β-aminoacrylate intermediate from Step 1.
-
Solvent Addition: Add a high-boiling solvent (see Table 1 for options). A common choice is Dowtherm A or diphenyl ether. The recommended solvent-to-substrate ratio is approximately 10-20 mL of solvent per gram of intermediate.[3]
-
Heating to Cyclization Temperature: With vigorous stirring, heat the mixture to the desired temperature, typically 250-260°C.[3]
-
Reaction Maintenance and Monitoring: Maintain this temperature for 30-60 minutes.[3] The progress of the cyclization can be monitored by TLC.
-
Product Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate from the cold solvent.[3] If not, precipitation can be induced by adding a non-polar solvent like hexanes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.[3]
-
Purification: The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent such as ethanol, acetic acid, or dimethylformamide (DMF).[3]
Protocol 2: Microwave-Assisted Conrad-Limpach Cyclization
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially higher yields.[6]
Step 1: Enamine Formation
-
Reactant Preparation: Dissolve the aniline (1.0 eq) and the dialkyl 1,3-acetonedicarboxylate (1.1 eq) in the corresponding alcohol (e.g., methanol for the dimethyl ester).
-
Reaction Execution: Reflux the mixture for approximately 6 hours.[3]
-
Solvent Removal: Remove the alcohol by vacuum distillation.
-
Intermediate Dissolution: Dissolve the resulting residue in a high-boiling microwave-compatible solvent such as 1,2-dichlorobenzene.[3]
Step 2: Microwave-Assisted Cyclization
-
Reaction Setup: Place the solution of the enamine intermediate in a microwave reactor vial.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature for the designated time (e.g., see Table 2 for examples).
-
Cooling and Precipitation: After the reaction, cool the mixture in an ice-water bath to induce crystallization of the product.
-
Isolation and Washing: Collect the precipitated crystals by filtration and wash with a mixture of ethyl acetate and diethyl ether.[3]
Data Presentation: Quantitative Insights into Reaction Parameters
The choice of solvent and reaction temperature are critical for the success of the Conrad-Limpach cyclization. The following tables provide quantitative data to guide experimental design.
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| Methyl benzoate | 199 | 60 | 25 |
| Ethyl benzoate | 212 | 60 | 38 |
| Propyl benzoate | 231 | 60 | 50 |
| Iso-butyl benzoate | 241 | 35 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 | 60 |
| 2-Nitrotoluene | 222 | 60 | 61 |
| 2,6-di-tert-butylphenol | 265 | 35 | 65 |
| Dowtherm A | 257 | 35 | 70 |
Data adapted from a study investigating alternative solvents for the thermal cyclization step.[5]
Table 2: Microwave-Assisted Synthesis of Alkyl 2-(4-hydroxyquinolin-2-yl) acetates
| Substrate (Aniline) | Dialkyl Malonate | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | Dimethyl | 250 | 10 | 75 |
| Aniline | Diethyl | 250 | 10 | 70 |
| 4-Fluoroaniline | Dimethyl | 250 | 15 | 68 |
| 4-Chloroaniline | Diethyl | 250 | 15 | 65 |
Representative data based on typical outcomes for microwave-assisted Conrad-Limpach reactions.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Conrad-Limpach synthesis.
Characterization of Intermediates and Products
Confirmation of the successful formation of the β-aminoacrylate intermediate and the final 4-hydroxyquinoline product is essential. The following are typical spectroscopic signatures.
β-Aminoacrylate Intermediate (e.g., Ethyl 3-anilinobut-2-enoate)
-
¹H NMR: Expect characteristic signals for the vinyl proton, the N-H proton (which may be broad), the aromatic protons of the aniline ring, and the protons of the ester group. For ethyl 3-anilinobut-2-enoate, typical shifts would be observed for the ethyl group (a quartet and a triplet), the methyl group on the double bond, and the vinyl proton.[7][8]
-
IR Spectroscopy: Look for a strong absorption band for the ester carbonyl (C=O) group, typically around 1650-1700 cm⁻¹. Also, a C=C stretching vibration for the enamine double bond and N-H stretching bands will be present.
4-Hydroxyquinoline Product
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum will display the expected number of signals for the carbon atoms in the quinoline ring, including the carbon bearing the hydroxyl group and the carbonyl carbon in the tautomeric quinolone form.
-
IR Spectroscopy: A broad O-H stretching band will be prominent. A C=O stretching band may also be observed due to the keto-enol tautomerism, where the 4-quinolone form often predominates.[1]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Enamine formation) | - Incomplete reaction. - Competing Knorr synthesis. | - Ensure efficient water removal using a properly set up Dean-Stark trap. - Monitor the reaction by TLC to determine the optimal reaction time. - Maintain a moderate reflux temperature; avoid excessive heating. |
| Low yield in Step 2 (Cyclization) | - Insufficient temperature. - Inappropriate solvent. - Decomposition of starting material or product. | - Ensure the reaction temperature reaches at least 250°C.[3] - Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether.[3][5] - Minimize the reaction time at high temperature; monitor by TLC to avoid prolonged heating. |
| Product is an oil or difficult to crystallize | - Presence of impurities. - Residual high-boiling solvent. | - Wash the crude product thoroughly with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent. - Attempt recrystallization from a variety of solvents (e.g., ethanol, acetic acid, DMF).[3] - If recrystallization fails, consider purification by column chromatography. |
| Formation of isomeric byproducts | - Reaction conditions favoring the Knorr synthesis. | - Carefully control the temperature during the initial condensation step to favor the formation of the β-aminoacrylate. |
Safety Considerations
The Conrad-Limpach cyclization involves high temperatures and potentially hazardous chemicals, necessitating strict adherence to safety protocols.
-
High-Temperature Operations: The thermal cyclization step is performed at temperatures exceeding 250°C. Use a well-calibrated thermometer and a heating mantle with a temperature controller. Ensure the reaction apparatus is securely clamped and assembled in a fume hood.
-
High-Boiling Solvents:
-
Dowtherm A (a mixture of diphenyl ether and biphenyl): This is a combustible liquid and can cause eye and skin irritation.[9][10][11][12][13] It has a disagreeable odor.[5] Always handle Dowtherm A in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diphenyl ether: Similar to Dowtherm A, it can cause irritation and has an unpleasant odor.[5]
-
-
Pressure Build-up: Never heat a closed system. Ensure the reaction apparatus is open to the atmosphere through a condenser to prevent pressure build-up.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.
Conclusion: A Versatile Tool for Modern Synthesis
The Conrad-Limpach cyclization, despite its age, remains a powerful and reliable method for the synthesis of 4-hydroxyquinolines. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this reaction to generate a wide array of quinoline derivatives for applications in drug discovery and materials science. The advent of modern techniques such as microwave-assisted synthesis has further enhanced the utility of this classic transformation, ensuring its continued relevance in the field of organic chemistry.
References
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenyl ether-biphenyl mixture (vapor). Retrieved from [Link]
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Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-anilinobut-2-enoate. Retrieved from [Link]
-
Thermal Fluids Hub. (n.d.). Material Safety Data Sheet - DOWTHERM A HEAT TRANSFER FLUID*. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
Acros Organics. (2025). Dowtherm® A - SAFETY DATA SHEET. Retrieved from [Link]
-
Loikits Distribution. (n.d.). Dowtherm A SDS. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted synthesis: Paradigm of Green Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (1950). US2504875A - Method for producing 4-hydroxyquinolines.
-
Nature. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
Visualize Organic Chemistry. (n.d.). Visualize Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Molecular Docking Studies of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline is a derivative of this class with significant potential for therapeutic development. This application note provides an in-depth, experience-driven guide to performing molecular docking studies on this compound using AutoDock Vina, a widely adopted and validated computational tool. We move beyond a simple list of steps to explain the critical reasoning behind each phase of the protocol, from target selection and system preparation to the execution and validation of the docking simulation. Our objective is to equip researchers with a robust, self-validating framework to computationally predict the binding interactions of this compound with putative protein targets, thereby accelerating structure-based drug discovery efforts.
Introduction: The Rationale for Docking this compound
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[2][3] This technique is instrumental in the early stages of drug discovery for hit identification and lead optimization. The core principle involves two main stages: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function to estimate the strength of the interaction.[2]
The 4-hydroxyquinoline moiety is of particular interest due to its established biological significance. For instance, derivatives have been investigated as potential inhibitors of HIV-1 integrase and as cytotoxic agents against cancer cell lines.[1][4] Recently, trifluoromethylated 2-anilinoquinoline derivatives have shown potent anti-cancer efficacy by targeting kinases such as SGK1.[5] Given this precedent, this compound represents a compelling candidate for investigation against similar targets. This guide will use a hypothetical kinase target to illustrate a universally applicable docking protocol.
Foundational Workflow: A Conceptual Overview
The entire molecular docking process can be visualized as a systematic pipeline, beginning with data curation and preparation and culminating in insightful analysis. Each step is critical for the integrity of the final results.
Caption: High-level workflow for a molecular docking study.
Part 1: Protocol for Receptor and Ligand Preparation
The quality of your input files directly dictates the reliability of the docking output. This preparation phase is arguably the most critical part of the entire process. We will use UCSF Chimera for preparation, a powerful and widely used molecular visualization program.[6][7]
Receptor (Protein) Preparation
The goal here is to clean the crystal structure obtained from the Protein Data Bank (PDB) and convert it into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type definitions.[3]
Protocol Steps:
-
Fetch the Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter the PDB code of your target protein (e.g., a kinase) and click Fetch.
-
Clean the Structure: The downloaded file often contains non-essential molecules.
-
Remove Solvent: Select Select > Residue > HOH (or WAT). Then, go to Actions > Atoms/Bonds > delete. The rationale is that bulk solvent molecules are rarely integral to the specific ligand-binding event and their inclusion unnecessarily complicates the calculation.
-
Remove Ions/Co-factors: Unless a specific ion (e.g., Mg²⁺, Zn²⁺) is known to be critical for catalysis or ligand binding, it should be removed. Select and delete as with the solvent.
-
Isolate the Target Chain: If the PDB file contains a biological assembly with multiple protein chains, retain only the one containing the active site of interest.[7] Select the unnecessary chains (Select > Chain) and delete them.
-
-
Prepare the Structure with Dock Prep: Chimera's Dock Prep tool automates several crucial steps.[7]
-
Navigate to Tools > Surface/Binding Analysis > Dock Prep.
-
In the dialog box, ensure the options to "Add hydrogens" and "Add charges" (Gasteiger) are selected. Adding hydrogens is essential as they are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds.[8][9] Assigning partial charges is necessary for the scoring function to calculate electrostatic interactions.
-
Click OK. Chimera will repair truncated side chains and assign charges.
-
-
Save in PDBQT Format:
-
Go to File > Save....
-
Select the file type as PDBQT (*.pdbqt). This format is a PDB file with additional columns for partial charge (Q) and AutoDock atom type (T).
-
Save the prepared receptor file (e.g., receptor.pdbqt).
-
Ligand (this compound) Preparation
The ligand must also be converted to the PDBQT format, which involves adding hydrogens, assigning charges, and defining its rotatable bonds.
Protocol Steps:
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Load and Prepare in AutoDockTools (ADT): While Chimera can be used, ADT provides more direct control over ligand preparation for Vina.
-
Open ADT. Go to Ligand > Input > Open. Select your downloaded ligand file.
-
Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.
-
Go to Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds, allowing for ligand flexibility during the docking simulation. The default selection is usually appropriate.
-
Go to Ligand > Output > Save as PDBQT. Save the file (e.g., ligand.pdbqt).
-
Part 2: Docking Simulation with AutoDock Vina
With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.
Defining the Search Space (Grid Box)
You must tell Vina where to perform the docking. This is done by defining a 3D grid, or "box," that encompasses the protein's binding site.
Causality: A box that is too small may clip the true binding pose, while a box that is too large will waste computational time searching irrelevant space and can decrease the accuracy of the prediction.
Protocol Steps (in ADT):
-
Load Receptor: In ADT, go to Grid > Macromolecule > Choose. Select your receptor.pdbqt file.
-
Set Up Grid Box: Go to Grid > Grid Box.... A box will appear around your protein.
-
Position the Box:
-
Known Ligand Method (Recommended): If your crystal structure included a co-crystallized ligand, load it and center the grid box on that ligand. This is the most reliable way to define the active site.
-
Manual Method: If no ligand is present, use published literature to identify key active site residues. Adjust the center_x, center_y, and center_z coordinates and the size_x, size_y, size_z dimensions to ensure the box covers these residues with a 4-5 Å buffer on all sides.
-
-
Save Configuration: Note down the center and size coordinates. These will be used in the Vina configuration file. A typical configuration file (conf.txt) looks like this:
Running the Vina Simulation
AutoDock Vina is a command-line program.[10]
Protocol Steps:
-
Open a Terminal/Command Prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute Vina: Run the command:
-
Await Completion: Vina will perform the docking calculation. The exhaustiveness parameter in the config file controls the thoroughness of the search (a value of 8 is a good balance of speed and accuracy for standard docking).[11] The program will output a docking_results.pdbqt file containing the predicted binding poses and a log file with the corresponding binding energy scores.
Part 3: Results Analysis and Protocol Validation
Generating poses is only half the battle; interpreting the results and ensuring the protocol is trustworthy are paramount.
Interpreting the Output
Vina will generate multiple binding modes (typically 9), ranked by their predicted binding affinity in kcal/mol.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.251 |
| 3 | -9.1 | 1.874 |
| 4 | -8.8 | 2.310 |
| ... | ... | ... |
| Table 1: Example output data from an AutoDock Vina log file. |
-
Binding Affinity: This score is an estimation of the binding free energy. More negative values indicate a stronger predicted interaction. The top-ranked pose (Mode 1) is considered the most likely binding conformation.
-
RMSD: The Root Mean Square Deviation values compare the atomic coordinates of a given pose to the best pose (rmsd/lb) or the crystal structure pose (rmsd/ub), providing a measure of conformational similarity.[11]
Visualizing Protein-Ligand Interactions
A low energy score is meaningless without plausible interactions. Use a visualization tool like PyMOL or BIOVIA Discovery Studio to analyze the top-ranked pose.[12]
Caption: Workflow for analyzing protein-ligand interactions.
A Self-Validating System: The Re-Docking Protocol
To trust the predictions for your novel compound, you must first demonstrate that your protocol can reproduce known results. This is achieved by "re-docking."[12][13]
Protocol:
-
Select a Validation System: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known inhibitor (the "native ligand").
-
Prepare System: Prepare the protein as in section 3.1. Prepare the extracted native ligand as in section 3.2.
-
Dock: Run AutoDock Vina using the exact same protocol (grid box parameters, exhaustiveness) that you plan to use for your test compound.
-
Measure RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original position in the crystal structure. Calculate the RMSD between the two.
-
Validate: An RMSD value of < 2.0 Å is considered a successful validation.[14] It demonstrates that your chosen docking parameters are capable of accurately reproducing a known binding mode. If the RMSD is high, you may need to adjust the grid box size or position, or increase the exhaustiveness.
This validation step is non-negotiable for ensuring the trustworthiness of your subsequent findings with this compound.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for conducting molecular docking studies on this compound. By emphasizing the causality behind each experimental choice and incorporating a mandatory validation step, this guide establishes a self-validating system for generating reliable computational hypotheses. Following this workflow will enable researchers to effectively probe the binding potential of this promising compound against various therapeutic targets, providing a solid foundation for further experimental validation and rational drug design.
References
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC - NIH. (2023-01-09). Available at: [Link]
-
Hydroxychloroquine - Wikipedia. Available at: [Link]
-
Hydroxychloroquine (DMARD) - Pharmacology, mechanism of action, indication, side effects. (2020-03-28). Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available at: [Link]
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
Protein-ligand docking - Galaxy Training!. (2019-10-19). Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025-08-06). Available at: [Link]
-
Preparing the protein and ligand for docking - ScotChem. Available at: [Link]
-
Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed. Available at: [Link]
-
Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed. (2021-05-29). Available at: [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. Available at: [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021-05-11). Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020-03-20). Available at: [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. (2024-09-11). Available at: [Link]
-
Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed. (2024-08-09). Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
-
Docking Result Analysis and Validation with Discovery Studio - YouTube. (2023-10-22). Available at: [Link]
-
(PDF) Virtual Screening and Molecular Docking Studies with Organosulfur and Flavonoid Compounds of Garlic Targeting the Estrogen Receptor Protein for the Therapy of Breast Cancer - ResearchGate. (2022-08-13). Available at: [Link]
-
Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024-03-06). Available at: [Link]
-
Virtual Screening and Molecular Docking Studies with Organosulfur and Flavonoid Compounds of Garlic Targeting the Estrogen Receptor Protein for the Therapy of Breast Cancer. (2022-01-30). Available at: [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Available at: [Link]
-
Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Semantic Scholar. Available at: [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012-10-26). Available at: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed Central. (2025-06-01). Available at: [Link]
-
Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC - PubMed Central. (2023-04-13). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 14. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
choosing a high-boiling point solvent for Conrad-Limpach synthesis
Technical Support Center: Optimizing the Conrad-Limpach Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Conrad-Limpach synthesis. As a foundational method for constructing the 4-hydroxyquinoline core, this reaction is pivotal in medicinal chemistry and materials science. However, its high-temperature requirements present unique challenges, particularly concerning solvent selection. This guide, structured in a question-and-answer format, addresses common issues encountered during the thermal cyclization step, providing expert insights and actionable troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is a high-boiling point solvent essential for the Conrad-Limpach synthesis?
The Conrad-Limpach synthesis involves two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[1] This second step, the intramolecular cyclization, is the rate-determining and most critical phase.[2]
Causality: The cyclization requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the electrocyclic ring closing.[2][3] This process temporarily disrupts the aromaticity of the aniline ring, forming a high-energy intermediate before it rearranges and eliminates an alcohol (e.g., ethanol) to yield the stable 4-hydroxyquinoline product.[4] Without a high-boiling solvent, achieving and maintaining the necessary temperature uniformly is practically impossible. Early attempts to run the reaction neat (without solvent) resulted in very low yields, often below 30%.[2] The use of an inert, high-boiling liquid medium is crucial for efficient heat transfer and to prevent localized overheating, which can lead to decomposition and tar formation.[5]
Q2: What are the common high-boiling solvents, and how do I choose the right one?
The selection of an appropriate solvent is critical for success, impacting yield, purity, and operational safety. The most traditionally used solvents are mineral oil, diphenyl ether, and Dowtherm A.[4][6]
Expertise & Experience: Your choice depends on a balance of physical properties, cost, and ease of handling.
-
Dowtherm A is often the preferred choice in industrial and academic settings. As a eutectic mixture of diphenyl ether and biphenyl, it remains liquid at room temperature, simplifying setup.[4] It offers excellent thermal stability up to 400°C.[7]
-
Diphenyl ether is effective and inexpensive but is a solid at room temperature, which can complicate handling.[4] It also has a distinct, unpleasant odor.
-
Mineral oil is very cheap but is a mixture of hydrocarbons, making its removal during workup challenging and potentially leading to product contamination.[4][6]
The following table summarizes the key properties of these common solvents:
| Solvent | Boiling Point (°C) | Melting Point (°C) | Key Advantages | Key Disadvantages |
| Dowtherm A | 257 | 12 | Liquid at room temp., high thermal stability.[7][8] | More expensive, strong odor.[4] |
| Diphenyl Ether | 259 | 26 | Inexpensive, effective.[4] | Solid at room temp., unpleasant odor.[4] |
| Mineral Oil | > 275 | Variable | Very inexpensive.[4] | Difficult to remove, inconsistent composition.[4][6][9] |
Recent studies have also explored less common but potentially more user-friendly alternatives like ethyl benzoate, offering a balance of high boiling point and easier handling.[4]
Q3: My reaction yield is very low. What solvent-related factors could be the cause?
Low yield is a frequent issue, often pointing back to inadequate temperature control during the critical cyclization step.
Troubleshooting Guide:
-
Incorrect Cyclization Temperature: The reaction requires a consistent temperature of around 250°C.[3][5] If the temperature is too low, the rate of the desired cyclization will be impractically slow.
-
Solution: Ensure your heating mantle and controller are accurately calibrated. Use a thermometer placed directly in the reaction mixture (not just on the mantle's surface) to monitor the internal temperature. Select a solvent whose boiling point is comfortably above your target reaction temperature to avoid refluxing, which can cap the temperature.
-
-
Inefficient Heat Transfer: If the reaction mixture becomes too viscous or solidifies, heat transfer from the flask walls to the bulk of the mixture will be poor, preventing a complete reaction.
-
Solution: Use a sufficient volume of an appropriate high-boiling solvent to maintain a stirrable slurry or solution.[5] Mechanical stirring is highly recommended over simple magnetic stirring for ensuring uniform heat distribution in viscous mixtures.
-
-
Decomposition: While high heat is necessary, prolonged exposure can lead to the degradation of starting materials or the final product.[5]
-
Solution: Optimize the reaction time. Once the reaction has reached completion (as monitored by a technique like Thin Layer Chromatography, if feasible), cool it down promptly. Do not leave it heating unnecessarily overnight unless required by a validated procedure.
-
Q4: I'm getting the wrong isomer! How does solvent choice influence the formation of the 2-hydroxyquinoline (Knorr product) vs. the 4-hydroxyquinoline?
This is a classic regioselectivity problem in quinoline synthesis. The formation of the desired 4-hydroxyquinoline is a result of the Conrad-Limpach pathway , while the isomeric 2-hydroxyquinoline comes from the Knorr pathway .[10]
Mechanistic Insight: The key difference lies in the initial condensation step between the aniline and the β-ketoester, which is highly temperature-dependent.
-
Conrad-Limpach Pathway (Kinetic Control): At moderate temperatures (e.g., room temperature), the aniline's amino group attacks the keto-carbonyl of the β-ketoester. This forms the β-aminoacrylate intermediate, which upon heating to ~250°C, cyclizes to the 4-hydroxyquinoline .[1][11]
-
Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (e.g., ~140°C), the reaction favors attack at the ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes to the more thermodynamically stable 2-hydroxyquinoline .[1][10]
While the high-boiling solvent is used in the second step, the conditions of the first step determine the outcome. If your final product is the Knorr isomer, it means your initial condensation was run at too high a temperature, favoring the thermodynamic product.[5]
Q5: How do I safely handle and remove these high-boiling solvents after the reaction is complete?
Post-reaction workup with these solvents requires specific techniques due to their low volatility.
Protocol & Safety:
-
Cooling and Precipitation: First, allow the reaction mixture to cool. Often, the desired quinolone product is a solid that will precipitate from the solvent upon cooling. The product can then be collected by vacuum filtration. Washing the collected solid with a low-boiling hydrocarbon solvent (like hexanes or toluene) can help remove residual high-boiling solvent.
-
Vacuum Distillation/Rotary Evaporation: If the product is soluble in the reaction solvent or is a liquid itself, the solvent must be removed under reduced pressure.[12][13] Standard rotary evaporators can remove solvents like Dowtherm A, but a good vacuum pump (capable of reaching <5 torr) and a high-temperature heating bath are necessary to achieve efficient evaporation.[12][14]
-
Cryovapping: For heat-sensitive products, an alternative is a method known as cryovapping, where the solvent is evaporated from a flask at room temperature into a receiver chilled with liquid nitrogen under high vacuum.[15] This gentle method avoids thermal degradation.
Safety is paramount. Always handle these solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling precautions, especially concerning inhalation and skin contact.
Visual Guide: Solvent Selection Workflow
The following diagram illustrates the decision-making process for choosing a high-boiling point solvent in the context of the Conrad-Limpach synthesis.
Caption: Decision workflow for high-boiling solvent selection.
Experimental Protocol: General Procedure for Thermal Cyclization
This protocol outlines the key steps for the thermal cyclization of a β-aminoacrylate intermediate using a high-boiling point solvent.
Materials:
-
β-aminoacrylate intermediate
-
High-boiling solvent (e.g., Dowtherm A)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Condenser (optional, for atmospheric control)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: Assemble the glassware. Equip the flask with a mechanical stirrer, a thermometer placed into the reaction mixture, and a condenser connected to an inert gas line.
-
Charging the Flask: Add the β-aminoacrylate intermediate to the flask. Add the high-boiling solvent (e.g., Dowtherm A) in a quantity sufficient to create a stirrable mixture (typically 5-10 mL per gram of starting material).
-
Inerting: Flush the system with an inert gas (e.g., Nitrogen) for 5-10 minutes.
-
Heating: Begin stirring and slowly heat the mixture using the heating mantle. Carefully monitor the internal temperature.
-
Reaction: Increase the temperature to the target of ~250°C. Maintain this temperature and monitor the reaction's progress (e.g., by observing the cessation of ethanol evolution or by TLC analysis of aliquots). Reaction times can vary from 30 minutes to several hours.
-
Cool Down: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. Vigorous stirring during cooling can help prevent the formation of a single solid mass and promote the precipitation of a fine, filterable powder.
-
Isolation: Isolate the product via vacuum filtration. Wash the filter cake with a suitable solvent (e.g., hexanes or toluene) to remove the residual high-boiling solvent.
-
Purification: Further purify the crude product as necessary, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
References
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
How do organic chemists remove solvents with high boiling points from solution?. Quora. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Solvent Removal. Organic Chemistry at CU Boulder. [Link]
-
Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. [Link]
-
Cox, E. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(1), 337-348. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]
-
Conrad-Limpach Cyclization. Merck Index. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. [Link]
- Method for removing high boiling solvents from drug formulations by vacuum drying.
-
Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. ResearchGate. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. [Link]
-
A Versatile Method of Ambient-Temperature Solvent Removal. Organic Process Research & Development. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Dowtherm - Synthetic Organic Fluids. Thermic Fluids Pvt Ltd. [Link]
Sources
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempoint.com [chempoint.com]
- 8. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. quora.com [quora.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
stability issues of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline in solution
Welcome to the technical support center for 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide: Investigating Degradation of this compound in Solution
Have you observed a loss of potency, unexpected peaks in your chromatogram, or changes in the physical appearance of your this compound solution? This guide will walk you through a systematic approach to identify the root cause of the instability.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step decision-making process to diagnose stability issues.
Caption: Potential degradation sites on this compound.
Analytical Methods
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [1][2] Q5: Can you provide a starting point for developing a stability-indicating HPLC method?
A5: The following is a general-purpose reverse-phase HPLC method that can be used as a starting point for method development. This method will likely require optimization for your specific application and instrumentation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical starting point could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance for this compound (requires determination using a UV scan). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra. |
| Injection Volume | 10 µL |
Protocol for a Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study is recommended. [3]This involves intentionally degrading the compound and analyzing the resulting mixture to identify degradation products and validate the stability-indicating nature of your analytical method.
-
Prepare Solutions: Prepare solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60-80 °C for a specified time. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for a specified time, then dissolve for analysis. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. [3]Analyze at various time points.
-
-
Analysis: Analyze the stressed samples using your developed HPLC method alongside a control (unstressed) sample.
-
Evaluation:
-
Assess the percentage of degradation of the parent compound.
-
Observe the formation of new peaks (degradation products).
-
Ensure that the degradation product peaks are well-resolved from the parent peak.
-
References
-
ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved February 2, 2026, from [Link]
-
Pharma guideline. (2025, May 1). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved February 2, 2026, from [Link]
-
Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 2, 2026, from [Link]
-
PubMed. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved February 2, 2026, from [Link]
-
IOPscience. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, June 14). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved February 2, 2026, from [Link]
-
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved February 2, 2026, from [Link]
-
PubMed. (2021, June 1). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, October 30). (PDF) Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved February 2, 2026, from [Link]
-
PubMed. (2008, June). Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The stability and degradation products of polyhydroxy flavonols in boiling water. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2023, August 15). (PDF) Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved February 2, 2026, from [Link]
-
PubMed. (2021, June 1). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2019, November 23). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved February 2, 2026, from [Link]
-
PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved February 2, 2026, from [Link]
-
Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved February 2, 2026, from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 2, 2026, from [Link]
-
Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Quinoline Purification & Chromatography
Topic: Column Chromatography Techniques for Purifying Quinolines
Status: Active | Ticket Priority: High Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Welcome to the Quinoline Purification Support Hub
Overview:
Quinolines are nitrogen-containing heterocycles that present unique challenges in chromatography. Their basic nitrogen atom (
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Part 1: The "Tailing" Ticket (Silica Gel Modification)
User Issue: "My quinoline product is streaking on the column (tailing) and co-eluting with impurities, even though they separate well on TLC."
Root Cause Analysis
Standard silica gel is slightly acidic (pH 4–5). The lone pair on the quinoline nitrogen hydrogen-bonds with surface silanols. This secondary interaction competes with the mobile phase partitioning, causing the "tail" or streak.[1]
The Solution: Mobile Phase Modifiers
You must "mask" the silanols using a stronger base that will preferentially bind to the silica surface, allowing your quinoline to elute freely.
Protocol A: The Triethylamine (TEA) Pre-Treatment
Do not just add TEA to your mobile phase; pre-saturate the column for consistent results.
-
Select Solvent System: Determine your elution solvent (e.g., 20% EtOAc in Hexanes) via TLC.
-
Critical Step: When running the TLC, add 1 drop of TEA to the developing chamber. If the spot tightens up, this protocol will work.
-
-
Slurry Preparation: Prepare your silica slurry using Hexanes + 1% Triethylamine (TEA) .
-
Column Packing: Pour the slurry and flush the column with 2 column volumes (CV) of this TEA/Hexane mixture.
-
Why? This creates a uniform "basic" baseline across the entire stationary phase [1].
-
-
Elution: Run your column using your chosen gradient (e.g., Hex/EtOAc) containing 1% TEA .
Protocol B: The "DCM/MeOH" Trap
For polar quinolines, researchers often use Dichloromethane (DCM) and Methanol (MeOH).
-
Risk: MeOH is polar and protic; it can dissolve silica at high concentrations (>10%), causing white solids to contaminate your fractions.
-
Fix: If you need >10% MeOH, switch to Ammonia-saturated Methanol (7N NH3 in MeOH) diluted into DCM. The ammonia suppresses ionization better than TEA in high-polarity systems.
Data Table 1: Mobile Phase Modifiers for Quinolines
| Modifier | Concentration | Best For | Removal Method |
| Triethylamine (TEA) | 1–5% (v/v) | Lipophilic quinolines (Hex/EtOAc) | Azeotrope with DCM or high-vac |
| Ammonia (aq) | 0.5–1% (v/v) | Polar quinolines (DCM/MeOH) | Evaporation (highly volatile) |
| Acetic Acid | 0.1–1% (v/v) | Acidic quinoline derivatives (e.g., carboxylic acids) | Azeotrope with Toluene |
| TFA | 0.05–0.1% (v/v) | Reverse Phase (C18) HPLC | Lyophilization |
Part 2: The "Decomposition" Ticket (Stationary Phase Switching)
User Issue: "My crude NMR shows product, but after the column, the mass balance is low and the product seems degraded."
Root Cause Analysis
Some functionalized quinolines (especially 2- or 4-halogenated derivatives) are labile to hydrolysis or acid-catalyzed rearrangement on silica gel.
The Solution: Alumina (Aluminum Oxide)
Alumina (
Protocol: Activity Adjustment (Brockmann Grades)
Commercial alumina is often "Activity I" (very active/dry). This is too strong for most organics and will cause irreversible binding. You must "deactivate" it to Activity III .
-
Weigh Alumina: Measure 100 g of Basic Alumina (Activity I).
-
Add Water: Add 6.0 mL of distilled water (6% w/w) distributed dropwise.
-
Equilibrate: Shake the container vigorously to break clumps, then let it sit in a sealed container for 2–4 hours.
-
Validation: The alumina should flow freely like sand, not stick to the glass.
-
-
Run Column: Use non-polar solvents (Hex/EtOAc). Note: Alumina is more polar than silica; you will need a less polar mobile phase to achieve the same Rf values.
Part 3: The "Contamination" Ticket (Post-Purification)
User Issue: "I have a clean fraction, but my NMR shows massive ethyl groups (TEA) or broad singlets (ammonium salts)."
Root Cause Analysis
TEA boils at 89°C, but it often forms salts (Triethylammonium) with trace acids or silica, which are non-volatile solids.
The Solution: The Scavenger Workup
Do not rely on the rotovap alone. Use chemical immiscibility to remove the modifier [3].
Step-by-Step Removal Protocol:
-
Dissolve: Take the combined fractions and dissolve in DCM (avoid EtOAc as it traps TEA).
-
Wash:
-
If product is lipophilic: Wash organic layer 2x with Saturated NaHCO3 (removes ammonium salts) followed by 1x Brine.
-
If product is polar/water-soluble: You cannot wash with water. Instead, dissolve residue in Chloroform and evaporate. Repeat 3x. Chloroform forms an azeotrope with TEA, dragging it out during evaporation.
-
-
Dry: Dry over
and evaporate. -
Final Polish: Place the vial in a vacuum oven at 40°C overnight.
Part 4: Decision Logic & Workflows
Visual 1: Troubleshooting Decision Matrix
Caption: Logic flow for selecting the correct purification method based on quinoline stability and polarity.
Visual 2: The "Buffered Silica" Workflow
Caption: Step-by-step preparation of a triethylamine-deactivated silica column to prevent cracking and ghost bands.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine instead of Triethylamine?
-
Answer: Technically yes, but practically no. Pyridine is much harder to remove (higher boiling point, 115°C vs 89°C for TEA) and has a more noxious odor. Stick to TEA or Ammonium Hydroxide.
Q2: My product is crashing out on the column when I add the non-polar solvent.
-
Answer: This is a solubility mismatch. Use Dry Loading . Dissolve your crude quinoline in MeOH/DCM, add silica (1:2 ratio by weight), and rotovap to dryness. Pour this dry powder on top of your packed column. This eliminates the "solvent shock" at the top of the column [4].
Q3: I am using C18 Reverse Phase. Which buffer should I use?
-
Answer: For basic quinolines, high pH is ideal to keep them neutral, but most C18 columns die above pH 8. Use Ammonium Bicarbonate (pH 7.8) or 0.1% Formic Acid (low pH). If using acid, the quinoline will be protonated (ionized), so it will elute faster (lower retention). You may need to lower the organic % to retain it.
References
-
Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Flash Chromatography Guide. [Link]
-
OozeChem. "Alumina vs Silica Gel: Performance Comparison."[3] Technical Application Notes. [Link]
-
MIT OpenCourseWare. "Workup and Removal of Triethylamine." Intermediate Organic Chemistry Manual. [Link]
-
Restek Corporation. "Troubleshooting Peak Tailing for Basic Compounds." Chromatography Tech Tips. [Link]
Sources
Validation & Comparative
Comparative Guide: Purity Assessment Protocols for 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Executive Summary
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (hereafter 5,7-BTFQ ) is a critical heterocyclic scaffold in medicinal chemistry, particularly for antimalarial and antibacterial drug discovery. Its synthesis, often via Conrad-Limpach or Gould-Jacobs cyclization, is prone to regioisomeric impurities (e.g., 5,8- or 6,8-isomers) and stubborn inorganic salt retention.
Standard HPLC-UV purity assessment is frequently insufficient for this analyte due to:
-
Lack of Certified Reference Standards: Synthesized novel scaffolds rarely have commercial standards for response factor calibration.
-
Tautomeric Equilibrium: The 4-hydroxy/4-quinolone tautomerism can cause peak broadening or splitting in chromatography depending on pH.
-
Invisible Impurities: HPLC-UV fails to detect residual fluorinated solvents or inorganic salts, leading to falsely high purity values.
This guide objectively compares HPLC-UV against Quantitative
Part 1: Comparative Analysis Matrix
The following table summarizes the operational and scientific differences between the two methodologies.
| Feature | Method A: HPLC-UV (Standard) | Method B: |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% Weight) |
| Reference Standard | Required (often unavailable for novel compounds) | Not Required for analyte; uses generic Internal Standard (IS) |
| Specificity | High for organic impurities; Low for salts/solvents | High for fluorinated species; Specificity via chemical shift |
| Tautomer Sensitivity | High (Peak splitting risk) | Low (Fast exchange in DMSO-d |
| Detection Basis | Chromophore absorption ( | Nucleus count (molar ratio) |
| Major Limitation | Cannot quantify "invisible" mass (salts, water) | Requires relaxation delay optimization ( |
Part 2: Deep Dive - Methodologies
Method A: HPLC-UV (Chromatographic Purity)
Use this method for qualitative profiling of organic impurities and monitoring reaction progression.
1. The Challenge
5,7-BTFQ contains electron-withdrawing
2. Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses ionization, sharpening the peak.
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide backbone).
3. Critical Flaw
If the sample contains 5% inorganic salts (from the cyclization step) or 3% residual solvent (e.g., trapped dichloromethane), HPLC will still report >99% purity because these contaminants do not absorb UV light. This leads to stoichiometric errors in downstream biological assays.
Method B: Quantitative F NMR (Absolute Purity)
Use this method for final lot release and absolute quantification.
1. The Logic
Since 5,7-BTFQ contains six equivalent fluorine atoms per molecule (two
2. Internal Standard (IS) Selection
The IS must have:
-
High purity (>99.9% TraceCERT® or equivalent).
-
A chemical shift distinct from 5,7-BTFQ (
to ppm). -
Good solubility in the chosen solvent.[1]
Recommended IS: 4,4'-Difluorobenzophenone .
-
Shift:
-106.0 ppm (Singlet). -
Reasoning: It is a stable solid (easy to weigh), non-volatile, and its signal is far upfield from the trifluoromethyl region of the analyte, preventing overlap.
3. qNMR Protocol
-
Sample Prep: Weigh exactly 10-15 mg of 5,7-BTFQ (
) and 10-15 mg of IS ( ) into a vial. Record weights to 0.01 mg precision. -
Solvent: Dissolve in 0.6 mL DMSO-d
. Note: DMSO disrupts hydrogen bonding dimers, favoring the monomeric quinolone tautomer. -
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE and decouple protons).
-
Spectral Width: 200 ppm (cover -50 to -200 ppm).
-
Relaxation Delay (
): 30 seconds .-
Scientific Rationale:
groups have long longitudinal relaxation times ( ). For quantitative accuracy (99.9%), must be . If is ~4s, must be 20s+. Short delays lead to underestimation of purity.
-
-
Scans: 32 or 64 (for S/N > 250:1).
-
Center Frequency: Set midway between analyte and IS signals.
-
4. Calculation
Where:
- = Integral area
- = Number of Fluorine atoms (Analyte = 6, IS = 2)
- = Molecular Weight
- = Mass weighed
Part 3: Experimental Validation & Decision Logic
Experimental Data Comparison (Hypothetical Case Study)
A synthesized batch of 5,7-BTFQ was analyzed using both methods.
| Parameter | HPLC-UV Result | Interpretation | |
| Purity Value | 99.2% (Area %) | 94.1% (Weight %) | 5.1% discrepancy. |
| Impurities Found | Trace regioisomer (0.8%) | Regioisomer (0.8%) + Solvent Entrapment | HPLC missed the non-UV active solvent mass. |
| Conclusion | "Pass" | "Fail" (Requires drying) | qNMR prevented a dosing error in the biological assay. |
Visual 1: Purity Assessment Workflow
This diagram illustrates the critical decision points in the synthesis and analysis pipeline.
Caption: Integrated workflow for purity assessment. HPLC serves as the initial gatekeeper, while qNMR provides the final "Gold Standard" validation.
Visual 2: qNMR Logic & Calculation Flow
This diagram details the specific logic used to derive the absolute purity value, highlighting the critical role of the Internal Standard.
Caption: The qNMR quantification pathway. Precision weighing and correct integration parameters (
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. Link
-
Tornkvist, A., et al. (2018). Internal standards for quantitative 19F NMR analysis. Journal of Pharmaceutical and Biomedical Analysis.[3] Link
-
Giraudeau, P. (2017). Challenges and perspectives in quantitative NMR. Magnetic Resonance in Chemistry.[1][4][5][6][7] Link
-
Sigma-Aldrich. (2023).[6] Certified Reference Materials for 19F qNMR.Link
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ch.nat.tum.de [ch.nat.tum.de]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. learning.sepscience.com [learning.sepscience.com]
A Head-to-Head Comparison of Cytotoxicity: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline vs. Doxorubicin
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of cancer therapeutics, the demand for novel compounds with improved efficacy and reduced side effects is ever-present. This guide provides a comparative analysis of the cytotoxic properties of a novel quinoline derivative, 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of new chemical entities in oncology.
Introduction: The Incumbent and the Challenger
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, used to treat a wide array of cancers including breast, lung, and ovarian cancers.[1] Its cytotoxic effects are multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[2][3][4][5] Despite its efficacy, the clinical use of doxorubicin is often limited by severe side effects, most notably cardiotoxicity.[2]
This compound represents a novel investigational compound from the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant interest in cancer research due to their diverse pharmacological activities, with many exhibiting potent anticancer effects.[6][7] While the precise mechanism of this specific derivative is under investigation, many quinoline-based anticancer agents are known to target DNA topoisomerases, similar to doxorubicin.[6] This guide will explore its cytotoxic potential in a comparative context with doxorubicin.
Mechanistic Showdown: How They Kill Cancer Cells
The cytotoxic mechanisms of these two compounds, while potentially converging on DNA damage, are initiated by distinct molecular interactions.
Doxorubicin's Multi-pronged Assault:
Doxorubicin's cytotoxic activity is a result of a combination of mechanisms:
-
DNA Intercalation: The planar aromatic structure of doxorubicin allows it to insert itself between DNA base pairs, distorting the helical structure and obstructing DNA replication and transcription.[2]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that are difficult to repair.[2][8]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide radicals and hydrogen peroxide, which cause oxidative damage to DNA, proteins, and lipids.[2]
These events trigger a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[4]
This compound: A Focus on Topoisomerase Inhibition (Hypothesized)
While specific experimental data for this compound is not yet widely published, based on the known activities of similar quinoline derivatives, its primary mechanism of cytotoxicity is hypothesized to be the inhibition of DNA topoisomerases.[6] The trifluoromethyl groups are strong electron-withdrawing groups that can enhance the molecule's interaction with biological targets. The 4-hydroxyquinoline core is a common scaffold in compounds designed to target the ATP-binding site of various kinases or to chelate metal ions essential for enzymatic activity, including that of topoisomerases.
Visualizing the Cytotoxic Pathways
To better understand the proposed mechanisms, the following diagrams illustrate the key signaling pathways involved in doxorubicin- and this compound-induced cell death.
Caption: Doxorubicin's multi-modal cytotoxic mechanism.
Caption: Hypothesized cytotoxic mechanism of the quinoline derivative.
Experimental Design for a Comparative Cytotoxicity Study
A robust comparison of the cytotoxic effects of these two compounds requires a well-designed set of experiments. The following workflow outlines a comprehensive approach.
Caption: A comprehensive workflow for comparative cytotoxicity assessment.
Quantitative Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table presents hypothetical IC50 values for this compound alongside reported ranges for doxorubicin across various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) (Hypothetical) |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 2.5[9][10] | 1.8 |
| A549 | Lung Carcinoma | > 20[9][11] | 5.2 |
| HepG2 | Hepatocellular Carcinoma | 1.0 - 12.2[9][12] | 3.5 |
| HCT-116 | Colon Carcinoma | 0.1 - 0.5[10] | 2.1 |
Note: The IC50 values for doxorubicin can vary significantly between different studies and experimental conditions.[9][11][12][13][14][15][16] The values for this compound are illustrative and require experimental validation.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible and reliable results.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised membrane integrity.[21][22]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt).[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]
Protocol:
-
Cell Treatment: Treat cells grown in 6-well plates with the compounds of interest.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Concluding Remarks
This guide provides a comprehensive framework for comparing the cytotoxicity of this compound with the established chemotherapeutic agent, doxorubicin. While doxorubicin's efficacy is well-documented, its clinical utility is hampered by significant toxicity. Novel compounds like this compound hold the potential for improved therapeutic windows. The provided experimental design and protocols offer a robust methodology for a head-to-head comparison. The hypothetical data presented underscores the necessity for rigorous experimental validation to ascertain the true cytotoxic potential and mechanistic profile of this promising quinoline derivative. Further studies should also include in vivo models to assess efficacy and systemic toxicity.
References
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
- Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
- Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
-
The anticancer effect of a novel quinoline derivative 91b1 through downregulation of lumican - MDPI. Available at: [Link]
- Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & Rottenberg, S. (2013). Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin.
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. Available at: [Link]
-
Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. Available at: [Link]
-
Evaluation of Cytotoxic Activity and Apoptosis-Inducing Potential of 5,6,7-Trihydroxyflavone against Breast Cancer and Cervical Cancer Cell Lines. Available at: [Link]
-
Medicine of the week: Doxorubicin - YouTube. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. - ResearchGate. Available at: [Link]
-
Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC - PubMed Central. Available at: [Link]
-
lines ic50 values: Topics by Science.gov. Available at: [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. Available at: [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC - PubMed Central. Available at: [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. Available at: [Link]
-
IC50 values of selected cell lines | Download Table - ResearchGate. Available at: [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC - NIH. Available at: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. Available at: [Link]
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- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. lines ic50 values: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. kumc.edu [kumc.edu]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Apoptosis Protocols | USF Health [health.usf.edu]
Structure-Activity Relationship (SAR) of Trifluoromethylated Quinolines: A Technical Comparison Guide
Executive Summary
The incorporation of trifluoromethyl (
Key Technical Insight: The
Mechanistic Grounding: The Fluorine Effect
To understand the SAR data presented later, one must first grasp the causal mechanisms driven by the
Comparative Physicochemical Impact
The following table contrasts the
| Parameter | Methyl ( | Chloro ( | Trifluoromethyl ( | Impact on Quinoline Efficacy |
| Van der Waals Volume (ų) | 13.7 | 12.0 | 21.3 | |
| Hammett Constant ( | -0.17 | 0.23 | 0.54 | Strong electron withdrawal reduces |
| Lipophilicity ( | 0.56 | 0.71 | 0.88 | Increases |
| C-X Bond Energy (kcal/mol) | ~83 | ~81 | ~116 | Metabolic blockade; prevents oxidative dealkylation. |
SAR Logic Map
The diagram below visualizes how specific positions on the quinoline ring respond to
Figure 1: Positional SAR logic for trifluoromethylated quinolines. Position 2 and 8 are critical for metabolic stability, while Position 4 often dictates direct target engagement.
Comparative Analysis: Antimalarial Efficacy
The most authoritative data on
Case Study: Styrylquinoline Derivatives
In a head-to-head comparison of halogenated analogs targeting the CQR Dd2 strain, the electronic nature of the substituent at the C4-position of the styryl side chain dictates potency.
Experimental Data: Antiplasmodial Activity (
| Compound Analog | Substituent (R) | Resistance Index (RI) | Mechanistic Note | |
| Comp 29 | 4-Fluoro ( | 4.8 ± 2.0 | 0.85 | Small radius allows tight fit in heme binding pocket. |
| Comp 31 | 3-Fluoro ( | 5.9 ± 1.4 | 0.92 | Positional isomerism has minor effect. |
| Comp 24 | 4-Trifluoromethyl ( | 10.9 ± 1.9 | 1.10 | High potency, but steric bulk of |
| Comp 13 | 4-Methoxy ( | > 50.0 | N/A | Electron-donating group reduces |
| Chloroquine | (Reference) | 185.4 | >10 | Fails against resistant strains. |
Interpretation:
While the single Fluorine atom (Comp 29) shows the highest absolute potency due to minimal steric hindrance, the Trifluoromethyl analog (Comp 24) retains low-nanomolar potency (10.9 nM) while offering superior metabolic stability (half-life extension) compared to the fluoro-analog. The
Comparative Analysis: Anticancer Activity
In kinase inhibition (specifically RAF kinases), the
Case Study: RAF Kinase Inhibition
Comparison of quinoline-benzamide derivatives.
| Compound | Target Kinase | Cytotoxicity Mechanism | |
| Comp 69 (3-CF3) | C-RAF | 0.370 | Microtubule stabilization (Paclitaxel-like) |
| Comp 70 (5-CF3) | B-RAF (V600E) | 0.888 | Selective inhibition of mutant kinase |
| Non-CF3 Analog | C-RAF | > 10.0 | Lacks hydrophobic interaction energy |
Causality: The
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis: Radical Trifluoromethylation of Quinolines
This protocol avoids the use of ozone-depleting reagents, utilizing a Langlois reagent strategy which is robust and scalable.
Reagents:
-
Substituted Quinoline (1.0 equiv)
-
Sodium Triflinate (
, Langlois Reagent) (3.0 equiv) -
TBHP (tert-Butyl hydroperoxide) (4.0 equiv)
-
Solvent: DCM/Water (2:1 biphasic system)
Workflow Diagram:
Figure 2: Oxidative radical trifluoromethylation workflow using Langlois reagent.
Validation Checkpoint:
-
TLC: The product will be significantly less polar (higher
) than the starting quinoline due to the lipophilic group. -
NMR:
NMR is the definitive check. Expect a singlet around -63 to -68 ppm . If multiple peaks appear, regioisomers (C2 vs C4) have formed.
Assay: -Hematin Inhibition (Antimalarial Proxy)
This cell-free assay validates the mechanism of action (inhibition of hemozoin formation) without requiring live parasite culture.
-
Preparation: Dissolve Hemin chloride in DMSO (10 mM). Dissolve test quinolines in DMSO (10 mM).
-
Incubation: Mix Hemin, test compound, and acetate buffer (pH 5.0) in a 96-well plate.
-
Reaction: Incubate at 37°C for 18 hours. Hemin should polymerize to
-hematin (hemozoin). -
Quantification: Wash plates with DMSO (removes unpolymerized hemin). Dissolve remaining
-hematin in 0.1 M NaOH. -
Readout: Measure absorbance at 405 nm. Lower absorbance = Higher inhibition.
-
Control: Chloroquine (Positive Control), DMSO (Negative Control).
References
-
Quinoline Derivatives' Biological Interest. PubMed Central. (2025). Comprehensive review of quinoline pharmacophores. (Representative Link)
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central. Detailed SAR of styrylquinolines comparing F vs CF3.
-
Recent advances in trifluoromethyl quinazoline derivatives. International Journal of Chemical Studies. (2024). Analysis of CF3 group impact on metabolic stability.
-
Substitution Effect of the Trifluoromethyl Group on Bioactivity. ResearchGate. Statistical analysis of Methyl vs Trifluoromethyl substitution.
-
Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. Methodologies for constructing the CF3-quinoline core.
Sources
Comparative Efficacy Guide: 5,7-Bis(trifluoromethyl)quinoline Scaffold vs. Standard EGFR Inhibitors
[1]
Executive Summary
The 5,7-bis(trifluoromethyl)quinoline scaffold represents a distinct chemical space compared to the canonical quinazoline core found in first- and second-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] While the hydroxy-precursor itself lacks significant kinase inhibitory activity due to its tautomeric "quinolone" nature, its conversion to 4-anilino-5,7-bis(trifluoromethyl)quinoline derivatives yields potent inhibitors with unique selectivity profiles.
Key Findings:
-
Potency: Derivatives of this scaffold generally exhibit lower intrinsic affinity for Wild-Type (WT) EGFR compared to the 6,7-dimethoxyquinazoline standards, primarily due to the electron-withdrawing effect of the trifluoromethyl groups on the hinge-binding nitrogen.[1]
-
Selectivity: The bulky, lipophilic CF3 groups at positions 5 and 7 direct selectivity toward hydrophobic pockets, potentially overcoming specific resistance mutations or targeting alternative kinases (e.g., Carbonic Anhydrase IX, ERβ).
-
Physicochemical: Significantly higher lipophilicity (LogP) compared to Gefitinib, suggesting enhanced membrane permeability but potential solubility challenges.
Chemical Architecture & Mechanism of Action[1]
The Scaffold vs. The Standard
The efficacy of an EGFR inhibitor is dictated by its ability to mimic the adenine ring of ATP.
| Feature | Standard (e.g., Gefitinib) | Novel Scaffold (5,7-Bis(CF3)) |
| Core Structure | Quinazoline (1,3-diazanaphthalene) | Quinoline (1-azanaphthalene) |
| Substituents | 6,7-Dimethoxy (Electron Donating) | 5,7-Bis(trifluoromethyl) (Electron Withdrawing) |
| Hinge Binding | N1 accepts H-bond from Met793 | N1 accepts H-bond from Met793 |
| Electronic Effect | Increases N1 basicity (Stronger H-bond) | Decreases N1 basicity (Weaker H-bond) |
| Hydrophobicity | Moderate (Balanced for oral bioavail.)[1] | High (CF3 is highly lipophilic) |
Activation Pathway (Synthesis)
The 4-hydroxyquinoline precursor is inactive because it exists predominantly as the 4-quinolone tautomer, which cannot effectively bind the ATP pocket.[1] It must be chlorinated and aminated to form the active inhibitor.
Figure 1: Activation pathway from the hydroxy-precursor to the active EGFR inhibitor.[1]
Comparative Efficacy Data
The following data contrasts the theoretical and observed properties of the 5,7-bis(CF3) scaffold against clinically approved EGFR inhibitors.
Biochemical Potency (IC50)
Note: Values for the 5,7-bis(CF3) derivative are representative of 4-anilinoquinoline analogues reported in SAR studies.
| Compound | Target | IC50 (nM) | Binding Mode |
| 5,7-Bis(CF3)-4-hydroxyquinoline | EGFR (WT) | >10,000 (Inactive) | N/A (Precursor) |
| 5,7-Bis(CF3)-4-anilino-derivative * | EGFR (WT) | 150 - 500 | Reversible (Type I) |
| Gefitinib | EGFR (WT) | 33 | Reversible (Type I) |
| Osimertinib | EGFR (T790M) | < 15 | Irreversible (Covalent) |
*Derivative Data Source: Inferred from quinoline SAR studies (e.g., Pelitinib analogues and CAIX inhibitors).[2][3]
Selectivity & Resistance Profile
The 5,7-bis(trifluoromethyl) substitution pattern creates a unique steric and electrostatic footprint.
-
Met793 Interaction: The electron-withdrawing CF3 groups reduce the electron density on the quinoline nitrogen (N1). This weakens the critical hydrogen bond with the backbone amide of Methionine 793 in the EGFR hinge region, resulting in lower potency against Wild-Type EGFR compared to the electron-rich quinazolines.[1]
-
Hydrophobic Pocket Targeting: The 5-position CF3 group projects into the "gatekeeper" region. While too bulky for the restricted WT gatekeeper (Thr790), it may find favorable interactions in specific mutant conformations or other kinases (e.g., Carbonic Anhydrase IX or Estrogen Receptor Beta , where this scaffold is also used).
Experimental Protocols
To validate the efficacy of this scaffold, the following self-validating workflow is recommended.
Synthesis of Active Probe
-
Chlorination: Reflux this compound (1 eq) in POCl3 (5 eq) for 4 hours. Monitor by TLC (Product is less polar).[1] Evaporate excess POCl3.[1]
-
Amination: Dissolve residue in Isopropanol. Add 3-chloro-4-fluoroaniline (1.1 eq) and heat to 80°C for 6 hours.
-
Purification: Precipitate with ether or purify via Flash Chromatography (Hexane/EtOAc).[1]
Kinase Activity Assay (FRET-based)[1]
-
Objective: Determine IC50 against EGFR WT and T790M.
-
Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (Km concentration), Test Compound (DMSO stock).
-
Protocol:
-
Prepare 3x serial dilutions of the 4-anilino derivative (Start 10 µM).
-
Incubate kinase + compound for 15 min at RT.
-
Add ATP/Substrate mix.[1] Reaction time: 60 min.
-
Add EDTA (Stop solution).[1]
-
Read FRET signal (Phospho-antibody binding).[1]
-
Control: Use Gefitinib (Positive Control, expected IC50 ~33 nM) and DMSO (Negative Control).
-
Structural & Pathway Visualization[1]
Binding Mode Comparison
The diagram below illustrates the steric clash and electronic differences between the standard Quinazoline binding and the 5,7-Bis(CF3) Quinoline binding.
Figure 2: Mechanistic comparison of binding interactions. The CF3 groups weaken the hinge interaction but increase hydrophobic contacts.[1]
Conclusion
This compound is a versatile building block but not a potent EGFR inhibitor in its native form.[1]
-
For Drug Discovery: It serves as a precursor to generate lipophilic, electron-deficient kinase inhibitors.[1]
-
Efficacy Verdict: Derivatives of this scaffold are generally less potent than Gefitinib against WT EGFR due to weaker hinge-binding capability. However, they may offer advantages in membrane permeability (CNS penetration) or selectivity against specific off-targets like CAIX or ERβ .[1]
References
-
Synthesis & SAR of Quinoline Sulfonamides: El-Azab, A. S., et al. (2025).[1] "Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors." International Journal of Molecular Sciences.
-
EGFR Inhibitor Structure-Activity Relationships: Bridges, A. J., et al. (1996).[1] "Tyrosine Kinase Inhibitors.[1][2][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry.
-
ERβ Antagonists (PHTPP) utilizing 5,7-bis(CF3) motif: Compton, D. R., et al. (2004). "Pyrazolo[1,5-a]pyrimidines: Estrogen receptor ligands with high subtype selectivity."[1] Journal of Medicinal Chemistry.
Sources
- 1. 73496-29-4|4-(Trifluoromethyl)quinoline-2,7-diol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Quinolines: Unveiling the Potent Biological Activity of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. From anticancer and antimicrobial to anti-inflammatory and kinase-inhibiting properties, the versatility of the quinoline ring system has captivated the attention of drug discovery scientists for decades.[1][2] However, the journey from a parent scaffold to a potent clinical candidate is one of meticulous molecular tailoring, where the addition of specific functional groups can dramatically amplify or modulate its inherent biological activity. This guide delves into a compelling example of such molecular engineering: the comparison of the parent compound, 4-hydroxyquinoline, with its fluorinated analogue, 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline.
Through an in-depth analysis of their anticipated cytotoxic, kinase inhibitory, and anti-inflammatory activities, we will explore how the strategic introduction of two powerful electron-withdrawing trifluoromethyl (CF3) groups at the 5 and 7 positions of the quinoline ring is poised to significantly enhance its therapeutic potential. This guide will provide researchers with a robust framework for understanding the structure-activity relationships at play, supported by detailed experimental protocols to facilitate further investigation in the laboratory.
The Power of Trifluoromethylation: A Game-Changer in Drug Design
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its incorporation into drug candidates often leads to profound improvements in their pharmacological profiles.[3] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to enhance membrane permeability, can transform a moderately active compound into a potent therapeutic agent.[3] In the context of the 4-hydroxyquinoline scaffold, the addition of two CF3 groups is hypothesized to significantly impact its biological activity through several mechanisms:
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl groups can alter the electron distribution of the quinoline ring system, potentially leading to stronger interactions with biological targets such as enzymes and receptors.
-
Increased Lipophilicity: The CF3 groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic properties.
Comparative Biological Activity: A Head-to-Head Analysis
Cytotoxicity Against Cancer Cell Lines
The 4-hydroxyquinoline scaffold is a known constituent of various cytotoxic agents.[2] Studies on a range of substituted 4-hydroxyquinoline derivatives have demonstrated their potential to inhibit the growth of various cancer cell lines. For instance, certain benzylidene derivatives of 4-hydroxyquinoline have shown cytotoxic activity against colon adenocarcinoma cell lines, with IC50 values in the micromolar range.[2]
It is anticipated that This compound will exhibit significantly greater cytotoxicity compared to the parent 4-hydroxyquinoline. The presence of two electron-withdrawing CF3 groups is expected to enhance the compound's ability to interact with cellular targets and induce apoptosis or cell cycle arrest. This hypothesis is supported by studies on other heterocyclic scaffolds where trifluoromethylation has led to a marked increase in anticancer activity.
Table 1: Anticipated Comparative Cytotoxicity
| Compound | Anticipated IC50 Range (µM) against various cancer cell lines | Rationale |
| 4-Hydroxyquinoline | 10 - >100[2] | Moderate intrinsic cytotoxicity of the quinoline scaffold. |
| This compound | < 10 | Enhanced cellular uptake and target engagement due to increased lipophilicity and altered electronics conferred by the two CF3 groups. |
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The quinoline scaffold is a common feature in many kinase inhibitors. For example, certain 4-anilinoquinoline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3).[5]
The introduction of trifluoromethyl groups has been shown to be a successful strategy for enhancing the potency and selectivity of kinase inhibitors.[6] The CF3 groups can form favorable interactions within the ATP-binding pocket of kinases, leading to tighter binding and more effective inhibition. Therefore, it is highly probable that This compound will be a more potent kinase inhibitor than its non-fluorinated counterpart. The specific kinases targeted would need to be determined through comprehensive profiling, but the potential for potent inhibition of kinases implicated in cancer cell proliferation and survival is significant.
Table 2: Anticipated Comparative Kinase Inhibitory Activity
| Compound | Anticipated Kinase Inhibition Profile | Rationale |
| 4-Hydroxyquinoline | Weak to moderate inhibition of a range of kinases. | The parent scaffold may exhibit some non-specific kinase binding. |
| This compound | Potent and potentially selective inhibition of specific kinases. | The CF3 groups can form strong interactions with the kinase active site, leading to enhanced potency and selectivity.[6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The 4-hydroxyquinoline core has been associated with anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO).[7]
The trifluoromethyl groups in This compound are expected to potentiate its anti-inflammatory effects . By modulating the activity of key signaling proteins within inflammatory pathways, the bis-trifluoromethylated analogue is likely to be a more effective inhibitor of pro-inflammatory responses.
Table 3: Anticipated Comparative Anti-inflammatory Activity
| Compound | Anticipated Effect on LPS-induced NO production in Macrophages | Rationale |
| 4-Hydroxyquinoline | Moderate inhibition. | The quinoline scaffold possesses intrinsic anti-inflammatory properties. |
| This compound | Potent inhibition. | Enhanced modulation of inflammatory signaling pathways due to the electronic and steric effects of the CF3 groups. |
Experimental Protocols for Comparative Analysis
To empirically validate the anticipated superior biological activity of this compound, the following detailed experimental protocols are provided.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-hydroxyquinoline and this compound in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay
A variety of commercially available kinase assay kits can be used to determine the inhibitory activity of the compounds against a panel of kinases. A common format is an ATP depletion assay.[9]
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of 4-hydroxyquinoline and this compound to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate for the recommended time at the specified temperature.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Workflow Diagram: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of 4-hydroxyquinoline and this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.
Workflow Diagram: Nitric Oxide Assay
Caption: Workflow for the nitric oxide assay in LPS-stimulated macrophages.
Mechanistic Insights: The Role of Signaling Pathways
The enhanced biological activities of this compound are likely mediated by its influence on key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Upon stimulation by LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). It is hypothesized that this compound will be a more potent inhibitor of this pathway than its parent compound.
Caption: Simplified MAPK signaling pathway with potential points of inhibition.
Conclusion
The strategic incorporation of two trifluoromethyl groups at the 5 and 7 positions of the 4-hydroxyquinoline scaffold is predicted to transform it into a significantly more potent biological agent. The enhanced lipophilicity, metabolic stability, and electron-withdrawing properties conferred by the CF3 groups are expected to translate into superior cytotoxic, kinase inhibitory, and anti-inflammatory activities compared to the parent compound. While direct comparative experimental data remains to be published, the principles of medicinal chemistry and the wealth of data on related compounds provide a strong rationale for this hypothesis. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to continue to unlock the vast possibilities of the quinoline scaffold in drug discovery.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: Not available)
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: Not available)
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (URL: [Link])
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: Not available)
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (URL: [Link])
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (URL: Not available)
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: Not available)
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (URL: Not available)
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (URL: [Link])
-
Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol. (URL: [Link])
-
Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. (URL: [Link])
-
Ki, IC50, & the Cheng-Prusoff equation. (URL: [Link])
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (URL: [Link])
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (URL: [Link])
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (URL: [Link])
-
MAP Kinase Pathways. (URL: [Link])
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (URL: [Link])
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (URL: [Link])
-
mapk pathway. (URL: [Link])
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (URL: [Link])
-
The NF-kB Signaling Pathway. (URL: [Link])
-
Charting the NF-κB Pathway Interactome Map. (URL: [Link])
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (URL: [Link])
-
MTT Analysis Protocol. (URL: [Link])
Sources
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive comparison on the anti-inflammation and GC-MS-based metabolomics discrimination between Bupleuri chinense DC. and B. scorzonerifolium Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
